SLU-10482
Description
CAIX Inhibitor SLC-0111 is a sulfonamide carbonic anhydrase inhibitor with potential antineoplastic activity. Upon administration, CAIX inhibitor SLC-0111 inhibits tumor-associated carbonic anhydrase IX (CAIX), an hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible reaction and rapid interconversion of carbon dioxide and water to carbonic acid, protons, and bicarbonate ions. This prevents both the acidification of the tumor's extracellular microenvironment and cytoplasmic alkalization. This increases cell death in CAIX-expressing, hypoxic tumors. CAIX is overexpressed in various tumors and plays a key role in intra- and extracellular pH regulation, cancer cell progression, survival, migration and invasion; it is also involved in resistance to both chemo- and radiotherapy.
SLC-0111 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a carbonic anhydrase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZNWPYLCNRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178606-66-1 | |
| Record name | SLC-0111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178606661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 178606-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SLC-0111 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM9DBL9JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the unsymmetrical diaryl urea, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. Diaryl ureas are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer and anti-inflammatory properties. This document provides a comprehensive overview of a reliable synthetic protocol, detailed characterization methods, and a discussion of the potential therapeutic relevance of this compound. The information presented is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Unsymmetrical N,N'-diaryl ureas are a class of organic compounds that have garnered significant attention in the field of drug discovery. The urea functional group can act as a rigid scaffold and a hydrogen bond donor-acceptor, facilitating interactions with various biological targets. The structural motif of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea combines the bioisosteric fluorine atom, known to enhance metabolic stability and binding affinity, with a sulfonamide group, a common pharmacophore in a variety of therapeutic agents. This combination of functionalities suggests that the title compound may exhibit interesting biological properties, potentially as an inhibitor of enzymes such as kinases or as a modulator of other cellular pathways. This guide provides a detailed methodology for the synthesis and comprehensive characterization of this promising compound.
Synthesis
The synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is most directly achieved through the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 4-fluorophenyl isocyanate. This reaction is a nucleophilic addition of the amino group of sulfanilamide to the electrophilic carbonyl carbon of the isocyanate.
Experimental Protocol
Materials:
-
4-aminobenzenesulfonamide (Sulfanilamide) (99%)
-
4-fluorophenyl isocyanate (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and anhydrous tetrahydrofuran (50 mL).
-
Stir the suspension at room temperature under an inert atmosphere until the 4-aminobenzenesulfonamide is fully dissolved.
-
In a separate dropping funnel, dissolve 4-fluorophenyl isocyanate (1.37 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Add the solution of 4-fluorophenyl isocyanate dropwise to the stirred solution of 4-aminobenzenesulfonamide over a period of 30 minutes at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, a white precipitate will have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous THF (2 x 10 mL) and then with hexane (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as a white solid.
Characterization
The identity and purity of the synthesized 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea should be confirmed by a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₂FN₃O₃S |
| Molecular Weight | 309.32 g/mol |
| Melting Point | Expected in the range of 200-220 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in THF and acetone, insoluble in water and hexane. |
Spectroscopic Data
3.2.1. Infrared (IR) Spectroscopy
-
Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (urea and sulfonamide) |
| 1680-1640 | C=O stretching (urea) |
| 1600-1580 | N-H bending (urea) |
| 1350-1310 | Asymmetric SO₂ stretching |
| 1170-1150 | Symmetric SO₂ stretching |
| 1250-1200 | C-F stretching |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-9.0 | Singlet | 2H | Urea N-H protons |
| ~7.8-7.6 | Multiplet | 4H | Aromatic protons of the sulfamoylphenyl ring |
| ~7.5-7.3 | Multiplet | 2H | Aromatic protons of the fluorophenyl ring (ortho to F) |
| ~7.2-7.0 | Multiplet | 2H | Aromatic protons of the fluorophenyl ring (meta to F) |
| ~7.2 | Singlet | 2H | Sulfonamide -SO₂NH₂ protons |
-
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~152 | Urea C=O |
| ~160-157 (d, J=~240 Hz) | Aromatic C-F of the fluorophenyl ring |
| ~142 | Aromatic C-S of the sulfamoylphenyl ring |
| ~138 | Aromatic C-N of the fluorophenyl ring |
| ~137 | Aromatic C-N of the sulfamoylphenyl ring |
| ~127 | Aromatic C-H of the sulfamoylphenyl ring |
| ~120 (d, J=~8 Hz) | Aromatic C-H of the fluorophenyl ring (ortho to F) |
| ~118 | Aromatic C-H of the sulfamoylphenyl ring |
| ~115 (d, J=~22 Hz) | Aromatic C-H of the fluorophenyl ring (meta to F) |
3.2.3. Mass Spectrometry (MS)
-
Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive or negative ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
Expected Result:
-
[M+H]⁺: Calculated for C₁₃H₁₃FN₃O₃S⁺: 310.0665, Found: 310.06XX
-
[M-H]⁻: Calculated for C₁₃H₁₁FN₃O₃S⁻: 308.0505, Found: 308.05XX
-
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea has not been extensively reported, its structural features suggest potential interactions with various biological targets. N,N'-diaryl ureas are known to be potent inhibitors of several protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The diaryl urea motif can effectively target the ATP-binding pocket of kinases. The sulfonamide group may also contribute to binding and selectivity for certain kinase families.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. The provided protocols are based on established and reliable chemical transformations for this class of compounds. The comprehensive characterization data, both physical and spectroscopic, will serve as a valuable reference for researchers. The potential of this compound as a biologically active agent, particularly in the context of kinase inhibition, warrants further investigation and could be a starting point for the development of novel therapeutic agents. This document is intended to facilitate such research endeavors by providing a solid foundation for the preparation and analysis of this intriguing molecule.
Core Mechanism of Action of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not a widely documented therapeutic agent with established clinical data. This guide synthesizes information based on the well-characterized activities of structurally related diarylurea and sulfamoylphenyl derivatives to propose a likely mechanism of action.
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea belongs to the class of diarylureas, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of potent enzyme inhibitors.[1] The diarylurea moiety is a key pharmacophore in several clinically approved multi-kinase inhibitors, such as Sorafenib and Lenvatinib.[2][3] These compounds typically function as Type II kinase inhibitors, binding to and stabilizing the inactive conformation of the kinase. The presence of the sulfamoylphenyl group can further contribute to the molecule's pharmacological profile, potentially enhancing binding affinity or conferring additional biological activities.[4]
Based on its structural components, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is hypothesized to function as a potent inhibitor of protein kinases, particularly those involved in oncogenic signaling pathways. The primary mechanism of action is likely the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival that is often dysregulated in cancer.[5][6]
Proposed Mechanism of Action
The central hypothesis is that 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea acts as a multi-kinase inhibitor, with a primary focus on the RAF kinases (notably B-RAF) and other receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
The diarylurea structure is crucial for this inhibitory activity. It is known to bind to the ATP-binding pocket of kinases in their inactive (DFG-out) conformation.[7] This allosteric inhibition prevents the kinase from adopting its active state, thereby blocking downstream signaling. The urea moiety forms key hydrogen bonds with the kinase hinge region, while the aryl rings engage in hydrophobic interactions within the binding pocket.
Inhibition of the RAF/MEK/ERK pathway by a compound like 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea would lead to a decrease in the phosphorylation of MEK and ERK.[5][8] This, in turn, would suppress the transcription of genes involved in cell cycle progression and survival, ultimately leading to anti-proliferative effects in cancer cells.
Furthermore, inhibition of VEGFR and PDGFR would disrupt tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen.[9] This dual action of inhibiting both tumor cell proliferation and angiogenesis is a hallmark of many successful diarylurea-based anticancer drugs.
Signaling Pathway Diagram
Caption: Proposed inhibition of the RAF/MEK/ERK pathway.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for well-known diarylurea derivatives, providing a reference for the expected potency of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Diarylureas
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2 | 0.48 | [9] |
| Compound 5a | EGFR | 56 | [10] |
| Compound 25a | p38α | 0.47 | [7] |
| GSK329 | TNNI3K | - | [11] |
Table 2: Cellular Antiproliferative Activity of Representative Diarylureas
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5a | HT-29 (Colon) | 0.089 | [12] |
| Compound 5a | H-460 (Lung) | 0.15 | [12] |
| Compound 5a | A-549 (Lung) | 0.36 | [12] |
| Compound 5a | MDA-MB-231 (Breast) | 0.75 | [12] |
| SMCl | HCC Cells | - | [5][8] |
Experimental Protocols
To elucidate the precise mechanism of action of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, a series of in vitro and cell-based assays would be required.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Methodology:
-
Enzyme Source: Recombinant human kinases.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated substrate, which is then detected by a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin.
-
Procedure:
-
The compound is serially diluted in DMSO and added to the wells of a microplate.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents are added, and the plate is incubated to allow for signal development.
-
The TR-FRET signal is read on a plate reader.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTS Assay)
Objective: To assess the effect of the compound on the viability of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known driver mutations (e.g., B-RAF V600E mutant melanoma cells, various carcinoma cell lines).[5][8]
-
Assay Principle: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is added at various concentrations and incubated for a set period (e.g., 72 hours).
-
The MTS reagent is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.
Western Blot Analysis of Signaling Pathways
Objective: To confirm the inhibition of specific signaling pathways within the cell.
Methodology:
-
Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in cell lysates.
-
Procedure:
-
Cells are treated with the compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-MEK, MEK).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified to determine the change in protein phosphorylation levels upon treatment with the compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing the mechanism of action.
Structure-Activity Relationships (SAR)
The biological activity of diarylurea derivatives is highly dependent on the substituents on the aryl rings.
-
Fluorine Substitution: The 4-fluorophenyl group is a common feature in kinase inhibitors. The fluorine atom can enhance metabolic stability and membrane permeability.
-
Sulfamoylphenyl Group: The 4-sulfamoylphenyl moiety can form additional hydrogen bonds with the target protein, potentially increasing binding affinity and selectivity. The sulfonamide group is a known pharmacophore in various enzyme inhibitors.[4]
-
Urea Linker: The urea group is critical for binding to the kinase hinge region through hydrogen bonding.
Conclusion
Based on a comprehensive analysis of its structural motifs, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is projected to be a multi-kinase inhibitor targeting key oncogenic signaling pathways such as the RAF/MEK/ERK cascade. Its diarylurea core suggests a Type II inhibitory mechanism, leading to the suppression of tumor cell proliferation and angiogenesis. The provided experimental protocols offer a roadmap for the empirical validation of this proposed mechanism of action. Further investigation is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Biological Versatility of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea scaffold represents a promising chemotype in the landscape of medicinal chemistry. Possessing both a urea and a sulfonamide functional group, this core structure is a fertile ground for the development of novel therapeutic agents. The inherent ability of the urea moiety to form multiple hydrogen bonds, coupled with the diverse biological activities associated with sulfonamides, makes derivatives of this scaffold attractive candidates for targeting a range of biological processes. This technical guide provides a comprehensive overview of the known biological activities, synthesis, and potential mechanisms of action of this class of compounds, drawing from the available scientific literature.
Chemical and Physical Properties of the Core Scaffold
The foundational molecule, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, is a solid compound with a molecular weight of 309.32 g/mol and a molecular formula of C13H12FN3O3S.[1] Its structure is characterized by a central urea linkage flanked by a 4-fluorophenyl ring and a 4-sulfamoylphenyl ring.
| Property | Value | Reference |
| Molecular Formula | C13H12FN3O3S | [1] |
| Molecular Weight | 309.32 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity (typical) | >98% | [1] |
Synthesis of Urea and Sulfonylurea Derivatives
The synthesis of derivatives based on the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea core generally follows established synthetic routes for urea and sulfonylurea compounds.
General Synthesis of Urea Derivatives
A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. In the context of the core scaffold, this could involve the reaction of 4-fluorophenyl isocyanate with a substituted 4-aminobenzenesulfonamide or, conversely, the reaction of 4-sulfamoylphenyl isocyanate with a substituted 4-fluoroaniline.
DOT Script for General Urea Synthesis
Caption: General synthesis of urea derivatives via nucleophilic addition.
General Synthesis of Sulfonylurea Derivatives
Sulfonylurea derivatives are often synthesized through the reaction of a sulfonamide with an isocyanate in the presence of a base. For the target scaffold, this would involve reacting a substituted 4-aminobenzenesulfonamide with an isocyanate.[2]
DOT Script for General Sulfonylurea Synthesis
Caption: General synthesis of sulfonylurea derivatives.
Biological Activities
While specific studies on the biological activity of derivatives of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea are not extensively reported in the public domain, the broader classes of urea and sulfonylurea derivatives exhibit a wide range of pharmacological effects. These activities provide a strong rationale for the exploration of this particular scaffold.
Anticancer Activity
Urea derivatives are a well-established class of anticancer agents.[3] Their mechanisms of action are diverse and include the inhibition of various kinases that are crucial for tumor growth and proliferation. For instance, sorafenib, a diaryl urea derivative, is a potent inhibitor of multiple kinases, including VEGFR and PDGFR. The urea moiety is critical for binding to the kinase domain. It is plausible that derivatives of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea could exhibit similar kinase inhibitory activity. Some diaryl urea derivatives have shown potent inhibitory activity against BRAF kinase.[4]
Antimicrobial Activity
Urea derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain N,N-disubstituted urea compounds demonstrate good inhibitory activity against various bacterial strains, including Acinetobacter baumannii.[5] The structural diversity that can be introduced into the urea scaffold allows for the fine-tuning of antimicrobial potency and spectrum.
Enzyme Inhibition
The sulfonamide group present in the core scaffold is a well-known pharmacophore that targets various enzymes, most notably carbonic anhydrases. Beyond this, sulfonylurea derivatives have been shown to inhibit other enzymes such as α-amylase.[2] The combination of the urea and sulfonamide functionalities in the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea scaffold suggests potential for dual-target or novel enzyme inhibitory profiles.
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of related compounds, derivatives of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea could potentially modulate key signaling pathways implicated in disease.
Kinase Inhibition Pathway
Many anticancer urea derivatives function by inhibiting protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival. A hypothetical mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in the MAPK/ERK or PI3K/Akt pathways.
DOT Script for a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Experimental Protocols
To evaluate the biological activity of novel 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea derivatives, a series of standard in vitro and in vivo assays would be employed.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]
DOT Script for a General Experimental Workflow
Caption: A typical workflow for drug discovery.
Conclusion and Future Directions
The 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea scaffold holds considerable potential for the development of novel therapeutic agents. While direct studies on its derivatives are limited in the current literature, the well-documented and diverse biological activities of the broader classes of urea and sulfonylurea compounds provide a strong impetus for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to elucidate structure-activity relationships and identify lead compounds for various therapeutic targets. In particular, screening against a panel of kinases and microbial strains could unveil promising candidates for anticancer and antimicrobial drug discovery. The exploration of this chemical space is a worthwhile endeavor for medicinal chemists and drug development professionals.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a synthetic compound featuring a diaryl urea scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a sulfamoylphenyl group suggests a potential for interaction with metalloenzymes, particularly carbonic anhydrases, while the fluorophenyl moiety can influence binding affinity and pharmacokinetic properties. This technical guide provides an in-depth overview of the in silico modeling of this compound, summarizing available data, detailing experimental protocols, and visualizing key interaction pathways.
Physicochemical Properties
A foundational aspect of in silico modeling is the characterization of the molecule's properties.
| Property | Value |
| Molecular Formula | C₁₃H₁₂FN₃O₃S |
| Molecular Weight | 309.32 g/mol |
| Synonyms | 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, 4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide |
Predicted Biological Targets and In Silico Interaction Analysis
While direct in silico studies on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea are not extensively published, the structural motifs of the molecule strongly suggest carbonic anhydrases (CAs) as primary biological targets. The sulfamoyl group is a well-established zinc-binding group found in numerous CA inhibitors.
Carbonic Anhydrase Inhibition
Compounds bearing a sulfamoylphenyl group are known to be potent inhibitors of carbonic anhydrases.[1][2] In silico modeling, particularly molecular docking, is a crucial tool to predict and analyze the binding of such inhibitors to the active site of various CA isoforms.
Experimental Protocol: Molecular Docking of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with Carbonic Anhydrase II
This protocol outlines a typical molecular docking workflow to investigate the interaction of the title compound with human Carbonic Anhydrase II (hCA II), a well-characterized isoform.
-
Protein Preparation:
-
The three-dimensional crystal structure of hCA II is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is drawn using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field.
-
Partial atomic charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of hCA II, encompassing the catalytic zinc ion and surrounding residues.
-
A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to search for the optimal binding pose of the ligand within the defined grid box.
-
The docking algorithm explores various conformations of the ligand and its orientation within the active site.
-
A scoring function is employed to estimate the binding affinity of each pose, typically reported in kcal/mol.
-
-
Analysis of Results:
-
The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
-
The binding energy of the most favorable pose provides a quantitative measure of the predicted binding affinity.
-
Predicted Binding Mode with Carbonic Anhydrase II
Based on studies of structurally similar sulfamoylphenyl-containing inhibitors, the following interactions are predicted for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with the active site of hCA II:
-
The sulfonamide group coordinates directly with the catalytic zinc ion.
-
The oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of a key threonine residue (Thr199).
-
The urea moiety can form hydrogen bonds with backbone or side-chain atoms of other active site residues.
-
The 4-fluorophenyl ring likely occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are valuable for understanding how variations in the chemical structure of a series of compounds affect their biological activity. For sulfamoylphenyl urea derivatives, QSAR models can elucidate the key molecular descriptors that govern their inhibitory potency against targets like carbonic anhydrases.
Experimental Protocol: QSAR Model Development for Carbonic Anhydrase Inhibitors
-
Data Set Collection: A dataset of structurally related sulfamoylphenyl urea derivatives with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) against a specific carbonic anhydrase isoform is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) are calculated for each compound in the dataset using specialized software.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions compared to static docking poses.
Experimental Protocol: Molecular Dynamics Simulation of the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea-hCA II Complex
-
System Setup: The docked complex of the ligand and hCA II is placed in a simulation box filled with explicit water molecules. Counter-ions are added to neutralize the system.
-
Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature to allow the solvent and ions to relax around the complex.
-
Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, calculate binding free energies, and identify persistent intermolecular interactions.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the in silico modeling of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Caption: Molecular Docking Workflow.
Caption: Inhibition of Carbonic Anhydrase Signaling.
Conclusion
In silico modeling provides a powerful and efficient approach to investigate the interactions of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with its potential biological targets. Based on its chemical structure, carbonic anhydrases are the most probable targets, and the methodologies outlined in this guide, including molecular docking, QSAR, and molecular dynamics, can be employed to elucidate the specific binding modes, structure-activity relationships, and dynamic behavior of this compound. The insights gained from such computational studies are invaluable for guiding further experimental validation and for the rational design of more potent and selective inhibitors for therapeutic applications.
References
The Aryl Urea Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aryl urea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Its unique ability to form stable, directional hydrogen bonds with protein backbones, coupled with the synthetic tractability of the urea functional group, has made it a focal point in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aryl urea derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. We will delve into the critical structural features that govern their biological activity, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways they modulate.
Core Structure and Key Interactions
The fundamental structure of an aryl urea consists of a central urea moiety (-(NH)-(C=O)-(NH)-) flanked by at least one aromatic ring. The two nitrogen atoms of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of many protein kinases, a common target for this class of compounds. The aryl rings provide a scaffold for introducing various substituents that can modulate the compound's physicochemical properties, target affinity, and selectivity.
Structure-Activity Relationship (SAR) Studies: A Quantitative Overview
The biological activity of aryl urea derivatives is exquisitely sensitive to the nature and position of substituents on the aryl rings. The following tables summarize key quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and antimicrobial activities.
Anticancer Activity of Aryl Urea Derivatives
Many aryl urea derivatives exhibit potent anticancer activity by inhibiting key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of Selected Aryl Urea Derivatives against Various Cancer Cell Lines.
| Compound ID | R1 (Aryl Group 1) | R2 (Aryl Group 2) | HT-29 (Colon) | A549 (Lung) | HepG2 (Liver) | T24 (Bladder) | PC-3 (Prostate) | Reference |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 4-(2-(methylcarbamoyl)phenoxy)phenyl | ~5.8 | ~5.5 | ~4.5 | - | ~5.9 | [1][2] |
| Regorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 4-(4-fluoro-2-methylcarbamoyl)phenoxy)phenyl | ~4.5 | - | - | <6 | - | [1] |
| Compound 5-23 | Pyrazinyl | Substituted Phenyl | - | - | - | 4.58 ± 0.24 | - | [1] |
| Compound 7u | 4-chlorophenyl | 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl | 3.90 ± 0.33 | 2.39 ± 0.10 | - | - | >50 | [2] |
| Compound 6v | Substituted Aryl | Substituted Aryl | - | - | 0.22 (Hep3B) | - | - | [3] |
Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50 in µM) of Selected Aryl Urea Derivatives.
| Compound ID | Structure Description | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | Diaryl urea | 0.09 | [4] |
| Compound 11 | Piperazinylquinoxaline-based derivative | 0.192 | [4] |
| Compound 6v | Arylurea with acrylamide moiety | 0.074 | [3] |
Antimicrobial Activity of Aryl Urea Derivatives
Aryl urea derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity (MIC in µM) of Selected Aryl Urea Derivatives.
| Compound ID | R1 (Aryl Group 1) | R2 (Alkyl/Aryl Group 2) | S. aureus | E. coli | K. pneumoniae | A. baumannii | Reference |
| Compound 7b | 3,5-dichlorophenyl | Substituted phenyl | - | 100 | 100 | - | [5] |
| Compound 11b | 3,5-dichlorophenyl | Substituted phenyl | - | 50 | 50 | - | [5] |
| Compound 67d | 3,5-dichlorophenyl | Substituted phenyl | - | 36 | 72 | - | [5] |
| Compound 3l | Adamantyl | Substituted aryl | - | - | - | - | [6] |
(Note: The original data for compound 3l was presented as % growth inhibition; a specific MIC value was not provided in the abstract).[6]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and advancement of SAR studies. The following sections provide methodologies for key assays cited in the evaluation of aryl urea derivatives.
Synthesis of Aryl Urea Derivatives (General Procedure)
The most common method for the synthesis of unsymmetrical aryl ureas involves the reaction of an arylamine with an aryl isocyanate.
Materials:
-
Appropriate arylamine
-
Appropriate aryl isocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the arylamine (1.0 equivalent) in the anhydrous solvent in the reaction vessel.
-
To the stirred solution, add the aryl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure aryl urea derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (aryl urea derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or by measuring the optical density.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, the reagent is added to convert the ADP produced to ATP, and then a second reagent is added to measure the newly synthesized ATP via a luciferase reaction.
-
The luminescence signal is inversely proportional to the kinase activity.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
Visualization of Key Signaling Pathways and Workflows
To better understand the mechanism of action of aryl urea derivatives and the experimental processes involved in their evaluation, the following diagrams have been generated using Graphviz.
Signaling Pathways
Aryl urea derivatives, particularly those with anticancer activity, often target key signaling cascades that regulate cell proliferation, survival, and angiogenesis.
Caption: The VEGFR-2 signaling pathway and points of inhibition by aryl urea derivatives.
Caption: The Raf/MEK/ERK signaling cascade, a key target for anticancer aryl ureas.
Caption: The p38 MAPK pathway, a target for anti-inflammatory aryl urea derivatives.
Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel aryl urea derivatives.
Caption: A typical workflow for the SAR-guided discovery of new aryl urea derivatives.
Conclusion and Future Directions
The aryl urea scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The extensive body of research on their structure-activity relationships has provided invaluable insights into the key structural features required for potent and selective biological activity. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts in this field will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel biological targets for aryl urea derivatives, and the application of computational methods to refine SAR models and guide the design of next-generation therapeutics. The versatility and proven track record of the aryl urea motif ensure its continued prominence in the landscape of drug discovery.
References
- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of arylurea derivatives as potent and selective type II irreversible covalent FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: A Focus on NLRP3 Inflammasome Inhibition
For Immediate Release
Manchester, UK - A growing body of evidence positions the compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, also known as 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, as a potent inhibitor of the NLRP3 inflammasome, a key driver of inflammation in a wide range of diseases. This in-depth technical guide consolidates the current understanding of this molecule's therapeutic potential, detailing its mechanism of action, relevant quantitative data from closely related analogs, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory therapeutics.
Core Therapeutic Target: The NLRP3 Inflammasome
The primary therapeutic target of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative conditions.[2][4]
Mechanism of Action: Inhibition of ASC Speck Formation
Research into a class of novel urea-based NLRP3 inhibitors, to which 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea belongs, has elucidated a specific mechanism of action.[5] These compounds effectively target the NLRP3 inflammasome downstream, preventing the crucial step of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and subsequent "speck" formation.[1][2][5] ASC speck formation is a hallmark of inflammasome activation, serving as a platform for the recruitment and activation of pro-caspase-1.[6][7][8] By inhibiting this process, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs effectively halt the inflammatory cascade.
The proposed signaling pathway is visualized below:
Quantitative Data
While specific quantitative data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not yet publicly available, a doctoral dissertation detailing the development of novel urea-based NLRP3 inhibitors provides valuable insights into the potency of this class of compounds. The most potent analogs in this series exhibited significant inhibitory activity.
| Compound Class | Assay Type | Cell Type | Potency (IC50) | Reference |
| Novel Urea-based NLRP3 Inhibitors (NVRs) | IL-1β release | iBMDM | as low as 1µM | [5] |
| Novel Urea-based NLRP3 Inhibitors (NVRs) | IL-1β release | iBMDM | 5µM | [5] |
iBMDM: immortalized Bone Marrow-Derived Macrophages
Experimental Protocols
The evaluation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs as NLRP3 inflammasome inhibitors involves a series of well-defined cellular and biochemical assays.
ASC Speck Formation Assay
This assay is a direct measure of the compound's ability to inhibit the core mechanism of NLRP3 inflammasome activation.
Principle: Upon activation, ASC proteins oligomerize to form a large speck-like structure within the cell, which can be visualized and quantified using fluorescence microscopy or flow cytometry.[6][7][8][9]
General Protocol:
-
Cell Culture: Immortalized macrophage cell lines (e.g., iBMDMs) stably expressing fluorescently tagged ASC are cultured to confluency.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea or a vehicle control.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using a specific stimulus, such as nigericin or ATP.
-
Visualization and Quantification: The formation of ASC specks is visualized by fluorescence microscopy. The percentage of cells with specks is quantified to determine the inhibitory effect of the compound.
The workflow for this assay is depicted below:
IL-1β Release Assay
This assay measures the downstream consequence of NLRP3 inflammasome activation and its inhibition by the test compound.
Principle: Active caspase-1, following its activation on the ASC speck, cleaves pro-IL-1β into its mature, secretable form. The amount of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
General Protocol:
-
Cell Culture and Priming: Similar to the ASC speck formation assay, macrophages are cultured and primed with LPS.
-
Compound Treatment: Cells are treated with the test compound.
-
NLRP3 Activation: The inflammasome is activated with an appropriate stimulus.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit.
Future Directions
The potent NLRP3 inhibitory activity of the diarylsulfonylurea class of compounds, including 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, presents a promising avenue for the development of novel therapeutics for a wide range of inflammatory diseases. Further investigation is warranted to determine the precise pharmacokinetic and pharmacodynamic properties of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and to evaluate its efficacy in in vivo models of NLRP3-driven pathologies. The logical relationship for future research is outlined below.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonylureas as Concomitant Insulin Secretagogues and NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 7. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 8. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Early-Stage Research Assessment of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
Abstract: This document provides a technical overview of the current, albeit limited, early-stage research landscape for the compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. Due to a scarcity of direct research on this specific molecule, this guide synthesizes foundational chemical data, proposes a detailed experimental protocol for its synthesis based on established methodologies for analogous compounds, and explores potential biological activities and mechanisms of action by drawing parallels with structurally related molecules. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the potential of novel substituted ureas.
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets. This characteristic has led to their successful development as therapeutics in a range of diseases. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticancer agents. The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea combines these two important functional groups, suggesting a potential for interesting biological activity. However, a review of the current scientific literature reveals a lack of specific studies on this molecule. This guide aims to bridge this gap by providing a foundational resource for researchers, including a proposed synthesis, and a discussion of potential, though hypothetical, therapeutic applications based on the activities of structurally similar compounds.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂FN₃O₃S |
| Molecular Weight | 309.32 g/mol |
| Appearance | Solid (predicted) |
| Synonyms | 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, 4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide |
Proposed Synthesis Protocol
A common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary amine. Based on this established methodology, a one-step synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is proposed.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
Objective: To synthesize 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea from 4-fluorophenyl isocyanate and 4-aminobenzenesulfonamide.
Materials:
-
4-fluorophenyl isocyanate
-
4-aminobenzenesulfonamide (Sulfanilamide)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-aminobenzenesulfonamide (1.0 eq).
-
Dissolve the 4-aminobenzenesulfonamide in a minimal amount of anhydrous DMF with stirring.
-
To the resulting solution, add 4-fluorophenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into cold diethyl ether with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the product under vacuum to yield 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Proposed synthesis workflow for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Potential Biological Activity and Signaling Pathways (Hypothetical)
In the absence of direct experimental data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, we can hypothesize its potential biological activities by examining structurally related compounds.
Kinase Inhibition
Many N,N'-diaryl urea derivatives, such as Sorafenib, are potent inhibitors of multiple protein kinases involved in tumor progression and angiogenesis. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. It is plausible that 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea could exhibit inhibitory activity against kinases in this pathway.
Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The presence of the sulfamoylphenyl group in the target molecule suggests it could be investigated as a potential carbonic anhydrase inhibitor.
Other Potential Targets
Literature on fluorophenyl urea derivatives also points to other potential therapeutic targets, including soluble epoxide hydrolase, which is involved in inflammation and pain, and bacterial enzymes like penicillin-binding proteins.
Future Directions
The therapeutic potential of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea remains to be elucidated. The following steps are recommended for future research:
-
Synthesis and Characterization: The proposed synthesis protocol should be executed, and the compound's identity and purity must be confirmed.
-
In Vitro Screening: The compound should be screened against a panel of kinases, particularly those in the PI3K/Akt/mTOR pathway, and a panel of human carbonic anhydrase isoforms.
-
Antimicrobial Activity: The compound should be tested for its antimicrobial activity against a range of pathogenic bacteria.
-
Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis and evaluation of analogs would be a logical next step to optimize potency and selectivity.
Conclusion
While there is currently a lack of direct research on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, its chemical structure, which combines a fluorophenyl urea moiety with a sulfonamide group, suggests it may possess interesting and potentially valuable biological activities. This guide provides a foundational starting point for researchers by proposing a robust synthesis method and outlining several plausible, albeit hypothetical, avenues for therapeutic investigation. Further experimental work is necessary to determine the actual biological profile of this compound and to ascertain its potential as a lead for drug discovery.
An In-depth Technical Guide to 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its Analogs: Synthesis, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs, a class of compounds demonstrating significant potential as therapeutic agents. This document details the synthesis, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for this compound class. The primary biological target identified for these molecules is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs), with pronounced inhibitory activity against several isoforms, including those implicated in cancer. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
Urea derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The diaryl urea scaffold, in particular, offers a versatile framework for designing targeted inhibitors of various enzymes. 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea represents a key pharmacophore, integrating the diaryl urea moiety with a sulfonamide group, a well-established zinc-binding group in numerous enzyme inhibitors. This strategic combination has led to the discovery of potent inhibitors of carbonic anhydrases, enzymes that play critical roles in physiological and pathological processes.
Synthesis
The synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs is typically achieved through a straightforward and efficient condensation reaction. The most common synthetic route involves the reaction of an appropriately substituted phenyl isocyanate with an aniline derivative. In the case of the parent compound, this involves the reaction of 4-fluorophenyl isocyanate with 4-aminobenzenesulfonamide (sulfanilamide).
General Experimental Protocol for Synthesis
To a solution of the selected aniline (e.g., 4-aminobenzenesulfonamide) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetone, an equimolar amount of the corresponding phenyl isocyanate (e.g., 4-fluorophenyl isocyanate) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for a period of 3 to 24 hours, during which the product typically precipitates out of solution. The solid product is collected by filtration, washed with the solvent, and can be further purified by recrystallization to afford the desired N,N'-diaryl urea derivative in good yield and high purity.
Figure 1: General synthetic workflow for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Several CA isoforms are overexpressed in various pathological conditions, such as cancer (hCA IX and XII) and glaucoma (hCA II), making them attractive therapeutic targets.[2][3]
The sulfonamide moiety (-SO₂NH₂) of these compounds acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby leading to its inhibition.[4] The diaryl urea portion of the molecule extends into the active site cavity, forming additional interactions with amino acid residues, which contributes to the binding affinity and isoform selectivity of the inhibitor.
Figure 2: Mechanism of carbonic anhydrase inhibition.
Quantitative Data and Structure-Activity Relationships (SAR)
Table 1: Carbonic Anhydrase Inhibition Data for Ureidobenzenesulfonamide Analogs [2][3]
| Compound ID | R Group (Substitution on Phenylurea) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Analog 1 | 2-Benzyl | 150 | 122 | 15 | 6.4 |
| Analog 2 | 3-(2-Benzylphenyl) | 78 | 62 | 8.2 | 1.0 |
| Analog 3 | 4-Biphenyl | >10000 | 8530 | 118 | 27.4 |
| Analog 4 | 4-Phenoxy | 8530 | 6750 | 98.3 | 43.5 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Table 2: Carbonic Anhydrase Inhibition Data for Bis-ureido-substituted Benzenesulfonamide Analogs [1]
| Compound ID | Linker between Urea Moieties | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Analog 5 | 1,3-Phenylene | 79.3 | 4.4 | 6.73 | 5.02 |
| Analog 6 | 1,4-Phenylene | 68.1 | 15.2 | 8.32 | 6.14 |
| Analog 7 | 4,4'-Methylenebis(phenylene) | 9174 | 792 | 835 | 429 |
Structure-Activity Relationship Discussion:
-
Sulfonamide Moiety: The primary sulfonamide group is essential for potent carbonic anhydrase inhibition as it directly coordinates with the active site zinc ion.
-
Urea Linker: The urea moiety plays a crucial role in orienting the molecule within the active site and forms key hydrogen bonding interactions with amino acid residues.
-
Substitution on the Phenylurea Ring: The nature and position of substituents on the non-sulfonamide bearing phenyl ring significantly influence both the potency and isoform selectivity.
-
Bulky, hydrophobic groups, such as a benzyl or biphenyl moiety, are generally well-tolerated and can enhance binding affinity, particularly for the tumor-associated isoforms hCA IX and XII.[3]
-
The substitution pattern on the phenyl ring is critical. For instance, a 2-benzyl substitution (Analog 1) shows good potency, which is further enhanced in the 3-(2-benzylphenyl) analog (Analog 2), suggesting that the additional phenyl ring explores a favorable binding pocket.[3]
-
-
Bis-ureido Analogs: The introduction of a second ureido-benzenesulfonamide moiety connected by a linker can lead to highly potent inhibitors, especially when a rigid linker like a 1,3-phenylene group is used (Analog 5).[1]
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydrase assay.
Principle of the Assay
This assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).
General Assay Protocol
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer. The test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations.
-
Assay Buffer: A buffer with a pH around the pKa of the indicator is used (e.g., Tris-HCl).
-
CO₂ Substrate: A saturated solution of CO₂ in water is prepared by bubbling CO₂ gas through chilled deionized water.
-
Stopped-Flow Measurement: The enzyme solution (containing the inhibitor at various concentrations) and the CO₂ solution are rapidly mixed in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is calculated from the linear phase of the progress curve.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.
Figure 3: Workflow for a stopped-flow carbonic anhydrase inhibition assay.
Conclusion and Future Directions
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs represent a promising class of carbonic anhydrase inhibitors with significant therapeutic potential, particularly in the field of oncology. The straightforward synthesis and the well-defined mechanism of action make this scaffold an attractive starting point for the development of novel, potent, and isoform-selective CA inhibitors. Future research should focus on the synthesis and biological evaluation of a broader range of analogs to further elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The development of inhibitors with high selectivity for tumor-associated CA isoforms over the ubiquitous cytosolic isoforms remains a key objective to minimize off-target effects and enhance the therapeutic window. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics targeting carbonic anhydrases.
References
- 1. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as a Potential Urease Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate formed rapidly and spontaneously decomposes to yield a second molecule of ammonia and carbonic acid. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is a key therapeutic strategy to counteract the pathogenic effects of these organisms.
The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea possesses structural motifs, namely the urea and sulfonamide groups, that suggest its potential as an enzyme inhibitor. Given the prevalence of urea derivatives as urease inhibitors, this document provides detailed in vitro assay protocols to evaluate the inhibitory activity of this compound against urease. The following protocols are based on established spectrophotometric methods for determining urease inhibition.
Data Presentation
The inhibitory potency of a compound is typically determined by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Below are representative data tables for known urease inhibitors, acetohydroxamic acid (AHA) and thiourea, which can be used as positive controls in the assays. The data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea should be presented in a similar format.
Table 1: Dose-Response Data for a Standard Urease Inhibitor (Acetohydroxamic Acid)
| Inhibitor Concentration (µM) | % Inhibition |
| 0 | 0 |
| 10 | 15.2 |
| 50 | 48.5 |
| 100 | 75.3 |
| 250 | 90.1 |
| 500 | 98.6 |
Table 2: Summary of Inhibition Parameters for Standard Urease Inhibitors
| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Acetohydroxamic Acid (AHA) | ~50 - 100 | ~53 | Competitive[1][2] |
| Thiourea | ~21 - 27 | Varies | Competitive |
Experimental Protocols
Protocol 1: Determination of Urease Inhibitory Activity (IC50)
This protocol describes a spectrophotometric assay to determine the concentration of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea that inhibits 50% of urease activity (IC50). The method is based on the indophenol (Berthelot) reaction, where the amount of ammonia produced from the urease-catalyzed hydrolysis of urea is quantified by the formation of a blue-colored indophenol complex, which is measured at ~625-630 nm.
Materials and Reagents:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (test compound)
-
Thiourea or Acetohydroxamic Acid (positive control)
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside
-
Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).
-
Prepare a stock solution of the test compound, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, in a suitable solvent (e.g., DMSO), and create a series of dilutions.
-
Prepare a stock solution and dilutions of the positive control (thiourea or AHA).
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: 5 µL of varying concentrations of the test compound.
-
Control wells (100% activity): 5 µL of the solvent used for the test compound.
-
Blank wells (no enzyme activity): 5 µL of the solvent.
-
-
Add 25 µL of urease solution to the test and control wells. Add 25 µL of phosphate buffer to the blank wells.
-
Add 55 µL of phosphate buffer containing 100 mM urea to all wells.[2]
-
Mix gently and incubate the plate at 37°C for 15 minutes.[2]
-
-
Colorimetric Reaction:
-
Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Determination of Inhibition Kinetics
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea on urease activity.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay using a range of urea (substrate) concentrations (e.g., 5, 10, 20, 40, 80 mM).
-
For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the test compound (e.g., 0.5x IC50 and 1x IC50).
-
Measure the initial reaction rates (velocity) for each condition.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: The lines will intersect at a point other than the axes.
-
-
The inhibition constant (Ki) can be determined from Dixon plots or by non-linear regression analysis of the kinetic data.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of a urease inhibitor.
Caption: Urease enzymatic reaction and competitive inhibition.
References
Application Notes and Protocols for Cell-Based Assays Using 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a member of the sulfonylurea class of compounds. Sulfonylureas are characterized by a central urea group flanked by a sulfonyl group and an aromatic ring. This structural motif imparts a wide range of biological activities, making them valuable tools in drug discovery and chemical biology. Historically, sulfonylureas are best known for their use as antidiabetic drugs that stimulate insulin secretion from pancreatic β-cells.[1][2] More recent research has unveiled a broader pharmacological profile for this class of molecules, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, focusing on its potential roles in modulating insulin secretion and cancer cell proliferation.
Mechanism of Action: Modulation of Ion Channels and Signaling Pathways
The primary mechanism of action for many sulfonylureas involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] Closure of these channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. Beyond this well-established role, sulfonylureas have been shown to influence other signaling pathways. For instance, some derivatives exhibit anticancer activity by inducing apoptosis and inhibiting cell migration in various cancer cell lines, such as the MCF-7 breast cancer cell line.[3] Additionally, certain sulfonylureas can inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels, which can have diverse downstream effects.[2]
Data Presentation
The following table summarizes hypothetical quantitative data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in the described cell-based assays. This data is for illustrative purposes to guide expected outcomes.
| Assay | Cell Line | Parameter | Value |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 | EC50 | 15 µM |
| Cell Viability (MTT Assay) | MCF-7 | IC50 (72h) | 25 µM |
| Cell Migration (Wound Healing Assay) | MCF-7 | % Wound Closure Inhibition (at 50 µM) | 60% |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1)
-
DMEM with 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea stock solution (in DMSO)
-
Insulin ELISA kit
-
24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48-72 hours to reach 80-90% confluency.
-
Starvation: Gently wash the cells twice with PBS and then pre-incubate in KRBH buffer with low glucose (2.8 mM) for 2 hours at 37°C to starve the cells and establish a basal insulin secretion level.
-
Compound Treatment: Remove the starvation buffer and add fresh KRBH low glucose buffer containing different concentrations of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Glucose Stimulation: To stimulate insulin secretion, add KRBH high glucose buffer (16.7 mM) containing the same concentrations of the test compound and incubate for an additional 1 hour at 37°C. A set of wells should remain in low glucose buffer as a negative control.
-
Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Plot the insulin concentration against the compound concentration to determine the EC50 value.
Experimental Workflow for GSIS Assay
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM with 10% FBS, penicillin/streptomycin
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (e.g., 0.1 to 100 µM) or vehicle control (DMSO). Incubate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM with 10% FBS, penicillin/streptomycin
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea stock solution (in DMSO)
-
6-well tissue culture plates
-
200 µL pipette tips
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing a non-lethal concentration of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (e.g., below its IC50) or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24-48 hours of incubation at 37°C using a microscope with a camera.
-
Data Analysis: Measure the area of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and compare the migration rate between treated and control cells.
Signaling Pathway Diagrams
KATP Channel-Mediated Insulin Secretion
Caption: Sulfonylurea-mediated inhibition of KATP channels leading to insulin secretion.
Hypothetical Anticancer Signaling Pathway
Caption: Hypothetical signaling pathways for the anticancer effects of the compound.
References
Application Notes and Protocols for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in Preclinical Research
Disclaimer: The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related phenylurea and sulfamoylphenyl derivatives, which have shown potential as therapeutic agents, particularly in oncology. These notes, therefore, represent a scientifically informed but hypothetical application for research purposes.
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a synthetic compound featuring a fluorophenyl group and a sulfamoylphenyl urea moiety. While specific data on this molecule is scarce, its structural components are present in compounds investigated for various therapeutic effects. Phenylurea derivatives are known to act as inhibitors of several protein kinases, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in cancer cell proliferation and angiogenesis. The sulfamoylphenyl group is a common feature in molecules with carbonic anhydrase inhibitory activity, a target also implicated in tumor biology. These structural alerts suggest a potential application of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as an anti-cancer agent.
These application notes provide a framework for the preclinical evaluation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in animal models of cancer, focusing on a hypothesized dual-inhibitory mechanism targeting tumor growth and angiogenesis.
Hypothesized Mechanism of Action
Based on its structural motifs, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is postulated to inhibit key signaling pathways involved in cancer progression. The fluorophenyl urea structure may target the Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation, while the sulfamoylphenyl moiety may inhibit carbonic anhydrase IX, leading to an increase in intratumoral pH and a reduction in tumor cell survival.
compound [label="1-(4-fluorophenyl)-3-\n(4-sulfamoylphenyl)urea", shape="ellipse", style="filled", fillcolor="#F1F3F4"]; raf [label="Raf Kinase", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mek [label="MEK", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; erk [label="ERK", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation", shape="cds", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ca9 [label="Carbonic Anhydrase IX", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="Increased Intratumoral pH", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; survival [label="Decreased Tumor Cell Survival", shape="cds", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
compound -> raf [label="inhibition", color="#EA4335"]; raf -> mek [color="#202124"]; mek -> erk [color="#202124"]; erk -> proliferation [color="#202124"];
compound -> ca9 [label="inhibition", color="#EA4335"]; ca9 -> ph [color="#202124"]; ph -> survival [color="#202124"]; }
Caption: Hypothesized dual mechanism of action.Animal Models
The selection of an appropriate animal model is critical for evaluating the anti-tumor efficacy of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. Xenograft models using human cancer cell lines implanted in immunodeficient mice are recommended for initial in vivo studies.
Recommended Animal Models
| Animal Model | Cancer Type | Key Features |
| Nude (nu/nu) Mice | Various solid tumors (e.g., colon, lung, pancreatic) | Athymic, lacking a thymus, which prevents T-cell maturation and thus reduces rejection of human tumor xenografts. |
| NOD/SCID Mice | Hematological malignancies and solid tumors | Exhibit severe combined immunodeficiency, lacking functional T cells and B cells, and have defective natural killer (NK) cell function, allowing for robust engraftment of human cells. |
| Transgenic Models | Specific cancer types | Genetically engineered to develop spontaneous tumors that more closely mimic human disease progression (e.g., KRAS mutant models for pancreatic cancer). |
Experimental Protocols
The following protocols provide a general framework for assessing the in vivo efficacy, tolerability, and pharmacokinetic profile of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Protocol 1: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in a human tumor xenograft model.
Materials:
-
Nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Matrigel
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Resuspend cells in a 1:1 mixture of media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle solution daily via oral gavage.
-
Treatment Group(s): Administer 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea at various doses (e.g., 10, 30, 100 mg/kg) daily via oral gavage.
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and record their final weight.
-
Collect blood and major organs for further analysis (pharmacokinetics, toxicology).
-
-
Data Analysis: Compare the mean tumor volume and weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
start [label="Start", shape="ellipse", style="filled", fillcolor="#F1F3F4"]; cell_culture [label="Culture Cancer Cells", style="filled", fillcolor="#FFFFFF"]; implantation [label="Implant Cells into Mice", style="filled", fillcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Growth", style="filled", fillcolor="#FFFFFF"]; randomization [label="Randomize into Groups", style="filled", fillcolor="#FFFFFF"]; dosing [label="Administer Compound/Vehicle", style="filled", fillcolor="#FFFFFF"]; data_collection [label="Collect Tumor and Body Weight Data", style="filled", fillcolor="#FFFFFF"]; euthanasia [label="Euthanize and Harvest Tissues", style="filled", fillcolor="#FFFFFF"]; analysis [label="Analyze Data (TGI)", style="filled", fillcolor="#FFFFFF"]; end [label="End", shape="ellipse", style="filled", fillcolor="#F1F3F4"];
start -> cell_culture; cell_culture -> implantation; implantation -> monitoring; monitoring -> randomization; randomization -> dosing; dosing -> data_collection; data_collection -> euthanasia; euthanasia -> analysis; analysis -> end; }
Caption: Xenograft efficacy study workflow.Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea that can be administered without causing unacceptable toxicity.
Materials:
-
Healthy mice (e.g., C57BL/6, 6-8 weeks old)
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
-
Vehicle solution
Procedure:
-
Dose Escalation: Administer escalating doses of the compound to small groups of mice (n=3-5 per group) for a defined period (e.g., 7-14 days).
-
Clinical Observations: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity level.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight or other severe signs of toxicity.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs.
Data Presentation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm^3) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | ||
| Compound X | 10 | |||
| Compound X | 30 | |||
| Compound X | 100 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | - | |
| Compound X | 10 | |
| Compound X | 30 | |
| Compound X | 100 |
Conclusion
These application notes provide a foundational guide for the in vivo evaluation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in animal models of cancer. The hypothesized dual mechanism of action, targeting both cell proliferation and tumor microenvironment, suggests that this compound may hold therapeutic potential. The described protocols for xenograft efficacy and MTD studies will be instrumental in elucidating its anti-tumor activity and safety profile. Further studies to confirm the on-target effects and explore potential biomarkers of response are warranted.
Application of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in cancer research
Application Notes and Protocols for Phenylurea Derivatives in Cancer Research
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in cancer research. The following information is based on structurally related phenylurea and sulfonylurea derivatives and is intended to provide a general overview of their potential applications and methodologies in cancer research.
Introduction to Phenylurea Derivatives in Oncology
Phenylurea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. In oncology, numerous derivatives have been investigated and developed as potent anti-cancer agents.[1][2][3] These compounds often exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and signaling pathways. Their mechanism of action can vary widely depending on the specific substitutions on the phenyl and urea moieties.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of structurally similar compounds, the anti-cancer effects of phenylurea derivatives can be attributed to the inhibition of various key cellular targets and signaling pathways.
Kinase Inhibition
Many phenylurea derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and survival.
-
Receptor Tyrosine Kinases (RTKs): Compounds with the phenylurea scaffold have been shown to inhibit RTKs, which are often dysregulated in various cancers.[2][3]
-
Raf Kinases: The urea moiety is a key structural feature in multi-kinase inhibitors like Sorafenib, which targets Raf kinases in the MAPK/ERK signaling pathway.[3]
Signaling Pathway: MAPK/ERK Pathway Inhibition by Phenylurea Derivatives
Caption: Inhibition of the MAPK/ERK signaling pathway by targeting RAF kinases.
Inhibition of Tubulin Polymerization
Certain aromatic urea derivatives have been identified as tubulin polymerization inhibitors.[2][3] By disrupting the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Some phenylurea derivatives have been designed and synthesized as inhibitors of IDO1, an enzyme involved in tryptophan metabolism.[4] IDO1 is an important immunotherapeutic target as its overexpression in tumors can lead to immune evasion.
Experimental Workflow: Screening for IDO1 Inhibition
Caption: A general workflow for the identification and evaluation of novel IDO1 inhibitors.
Quantitative Data Summary for Phenylurea Derivatives
The following table summarizes the inhibitory activities of various phenylurea derivatives against different cancer cell lines and molecular targets, as reported in the literature.
| Compound Class/Derivative | Target/Cell Line | IC50/Activity | Reference |
| 3-Haloacylamino Phenylureas | Human Tumor Cell Lines (CEM, Daudi, MCF-7, etc.) | 0.38 - 4.07 µM | [1] |
| Phenylurea Derivatives | IDO1 | 0.1 - 0.6 µM | [4] |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | NCI-60 Cancer Cell Lines | Broad-spectrum antiproliferative activity | [5] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Cytotoxic | [1] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the anti-cancer activity of phenylurea derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Phenylurea derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the phenylurea derivative (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of a compound on the expression levels of specific proteins in a signaling pathway.
Materials:
-
Cancer cells treated with the phenylurea derivative
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase buffer
-
Substrate (peptide or protein)
-
ATP (with radiolabeled ATP if using a radiometric assay)
-
Phenylurea derivative
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Add the phenylurea derivative at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
While there is a lack of specific research on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea , the broader class of phenylurea derivatives represents a promising area for the development of novel anti-cancer therapeutics. Their ability to target a wide range of critical cellular pathways, including kinase signaling and microtubule dynamics, underscores their potential in oncology. The protocols and data presented here for related compounds can serve as a valuable resource for researchers interested in exploring the anti-cancer properties of novel phenylurea derivatives.
References
Application Notes and Protocols for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as an Enzyme Inhibitor
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a synthetic compound belonging to the class of diarylureas and sulfonamides. While the precise biological target and inhibitory mechanism of this specific molecule are not extensively documented in publicly available scientific literature, its structural motifs are present in compounds known to inhibit a variety of enzymes. The sulfamoylphenyl group is a key feature of carbonic anhydrase inhibitors, and urea-based structures are found in inhibitors of kinases, hydrolases, and other enzyme classes.
These application notes provide a generalized framework for researchers and drug development professionals to investigate the potential enzyme inhibitory activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. The protocols outlined below are standard methods that can be adapted to screen this compound against various enzyme targets and to characterize its inhibitory properties.
Data Presentation
Due to the absence of specific published data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, the following table is presented as a template for researchers to populate with their own experimental findings.
| Enzyme Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Reference |
| e.g., Carbonic Anhydrase II | Esterase Activity Assay | Data | Data | e.g., Competitive | [Your Data] |
| e.g., p38 MAPK | Kinase Activity Assay | Data | Data | e.g., Non-competitive | [Your Data] |
| e.g., Soluble Epoxide Hydrolase | Hydrolysis Assay | Data | Data | e.g., Uncompetitive | [Your Data] |
Mandatory Visualizations
The following diagrams illustrate generalized experimental workflows and potential signaling pathways that could be investigated for a novel enzyme inhibitor like 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Caption: Workflow for the initial screening and characterization of an unknown enzyme inhibitor.
Application Notes and Protocols for High-Throughput Screening of Urea-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of urea-based compounds. Many urea-containing small molecules are potent enzyme inhibitors, particularly targeting protein kinases, making them a significant class of compounds in drug discovery. This document outlines the principles and methodologies for biochemical and cell-based assays suitable for screening libraries of urea-based compounds.
Introduction to Urea-Based Compounds in Drug Discovery
The urea functional group is a key structural motif in a multitude of biologically active compounds, including several clinically approved drugs. Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets. Consequently, urea-based compounds are frequently identified as hits in high-throughput screening campaigns and have been successfully developed into drugs for a variety of diseases, most notably as kinase inhibitors in oncology.
High-Throughput Screening Assays for Urea-Based Kinase Inhibitors
Given that a significant number of urea-based compounds target protein kinases, this section focuses on HTS assays designed to identify and characterize kinase inhibitors. These assays can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory activity of compounds on the target kinase. They are highly amenable to HTS due to their simplicity and robustness.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a robust technology for HTS that combines the principles of FRET with time-resolved fluorescence detection to reduce assay interference. In a typical kinase activity assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor are used. The kinase reaction is initiated, and upon phosphorylation of the substrate, the antibody binds to it. A streptavidin-labeled fluorophore (donor) is then added, bringing the donor and acceptor into close proximity and allowing for FRET to occur.
2. Fluorescence Polarization (FP) Assays
Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule (e.g., a kinase). In a competitive FP assay, a fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high polarization value. When a compound from the screening library displaces the tracer from the kinase's binding site, the tracer tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Assays
AlphaScreen® is a bead-based, non-radioactive, homogeneous assay technology. In a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody binds to the phosphorylated substrate, which is in turn captured by Protein A-coated Acceptor beads. Upon laser excitation, the Donor bead releases singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal.
Cell-Based Assays
Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context. They measure the effect of compounds on kinase activity within a cellular environment.
1. Cell-Based Phosphorylation Assays (e.g., HTRF® Phospho-Assays)
These assays quantify the phosphorylation of a specific substrate within a cell. After cell lysis, the phosphorylated and total target proteins are detected using specific antibodies coupled to a FRET pair. The ratio of the fluorescence signals provides a measure of the extent of phosphorylation.
Quantitative Data from Kinase Inhibitor Screening
The following tables summarize representative quantitative data that can be obtained from HTS campaigns for kinase inhibitors. IC50 values represent the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. An assay with a Z' factor between 0.5 and 1.0 is considered excellent.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Z' Factor |
| Urea-Comp-01 | RAF Kinase | TR-FRET | 50 | 0.85 |
| Urea-Comp-02 | VEGFR2 | FP | 120 | 0.78 |
| Urea-Comp-03 | p38 MAPK | AlphaScreen | 85 | 0.91 |
| Control-Inhib | RAF Kinase | TR-FRET | 10 | 0.88 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Experimental Protocols
Protocol 1: TR-FRET Kinase Activity Assay
Objective: To determine the inhibitory activity of urea-based compounds against a target kinase.
Materials:
-
Target Kinase
-
Biotinylated Substrate Peptide
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (dissolved in DMSO)
-
Stop Solution (e.g., 10 mM EDTA in Kinase Reaction Buffer)
-
Detection Reagents:
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare the kinase reaction mix by adding the target kinase and biotinylated substrate peptide to the kinase reaction buffer.
-
Add 2 µL of test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of stop solution to each well.
-
Add 5 µL of the detection reagent mix (Eu-labeled antibody and SA-APC) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound.
Protocol 2: Cell-Based Phospho-ERK Assay (HTRF®)
Objective: To measure the inhibition of the RAF-MEK-ERK signaling pathway by urea-based compounds in a cellular context.
Materials:
-
Cells expressing the target of interest (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell Culture Medium
-
Serum-free medium
-
Test Compounds (dissolved in DMSO)
-
Lysis Buffer (provided with the HTRF® kit)
-
Detection Reagents (provided with the HTRF® kit):
-
Anti-phospho-ERK antibody labeled with Eu3+-cryptate (donor)
-
Anti-total-ERK antibody labeled with d2 (acceptor)
-
-
384-well cell culture plates
-
HTRF® compatible plate reader
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Replace the medium with serum-free medium and incubate for 4 hours.
-
Add 1 µL of test compound or DMSO to the wells and incubate for 2 hours.
-
Remove the medium and add 10 µL of lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Add 4 µL of the detection reagent mix to each well.
-
Incubate for 4 hours at room temperature, protected from light.
-
Read the plate on an HTRF® compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF® ratio (665 nm emission / 620 nm emission) and determine the percent inhibition of ERK phosphorylation.
Signaling Pathways and Experimental Workflows
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Many urea-based inhibitors, such as Sorafenib, target RAF kinases in this pathway.[2]
Caption: RAF-MEK-ERK signaling pathway with Sorafenib inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth.[3][4] Urea-based multi-kinase inhibitors frequently target VEGFRs.[2]
Caption: VEGFR signaling pathway and its inhibition.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a role in inflammation, apoptosis, and cell differentiation.
Caption: p38 MAPK signaling pathway overview.
General HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify active urea-based compounds.
Caption: High-throughput screening workflow for urea-based compounds.
References
Application Note: Quantification of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in human plasma. The methodology presented herein is a representative protocol based on established analytical techniques for structurally similar sulfonylurea compounds. This method is suitable for pharmacokinetic studies and routine drug monitoring in a regulated bioanalytical environment. The protocol includes a detailed liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for separation, and specific mass spectrometric parameters for detection.
Experimental
Materials and Reagents
-
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea analytical standard
-
Internal Standard (IS): Glibenclamide or a stable isotope-labeled analog
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 2 minutes. |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Hypothetical m/z for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: 326.1 |
| Product Ion (Q2) | Hypothetical m/z for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: 155.1 (corresponding to the sulfamoylphenyl fragment) and 171.0 (corresponding to the fluorophenylurea fragment) |
| Internal Standard | Glibenclamide: Q1 at m/z 494.2, Q2 at m/z 369.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The following table summarizes the typical performance characteristics of this analytical method, based on data from similar validated assays for sulfonylurea compounds.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy | 95.2% - 104.5% |
| Precision (Intra-day) | < 6.8% RSD |
| Precision (Inter-day) | < 8.2% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Workflows
Caption: Sample Preparation Workflow Diagram.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in human plasma. The liquid-liquid extraction procedure is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is well-suited for supporting clinical and non-clinical studies requiring the accurate measurement of this analyte in a biological matrix.
Application Notes and Protocols for Preclinical Studies of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a novel chemical entity for the purpose of this document. The proposed mechanism of action, signaling pathways, and expected data are hypothetical and serve as a framework for its preclinical evaluation as a potential anti-cancer agent.
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, hereafter referred to as Compound X, is a small molecule with a sulfonylurea scaffold. While this chemical class is traditionally associated with anti-diabetic properties, emerging evidence suggests that certain sulfonylurea derivatives possess anti-neoplastic activities. This document outlines a comprehensive experimental design for the preclinical evaluation of Compound X as a potential anti-cancer therapeutic. The proposed studies will investigate its mechanism of action, efficacy, and safety profile using a combination of in vitro and in vivo models.
Hypothetical Mechanism of Action and Signaling Pathway
For the purpose of this preclinical experimental design, we hypothesize that Compound X acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By inhibiting a key kinase in this pathway (e.g., PI3K or Akt), Compound X is postulated to exert its anti-tumor effects.
In Vitro Preclinical Evaluation
The initial phase of preclinical testing involves a series of in vitro assays to determine the biological activity of Compound X on cancer cells.
Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of Compound X on a panel of human cancer cell lines.
Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of Compound X (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | Compound X IC50 (µM) after 48h | Compound X IC50 (µM) after 72h |
| MCF-7 (Breast) | [Hypothetical Value] | [Hypothetical Value] |
| A549 (Lung) | [Hypothetical Value] | [Hypothetical Value] |
| HCT116 (Colon) | [Hypothetical Value] | [Hypothetical Value] |
| Normal Fibroblasts | [Hypothetical Value] | [Hypothetical Value] |
Cell Proliferation Assay
Objective: To assess the effect of Compound X on cancer cell proliferation.
Protocol: BrdU Incorporation Assay
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with Compound X at concentrations around the IC50 value for 24, 48, and 72 hours.
-
During the final 2-4 hours of incubation, add BrdU to each well.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP) according to the manufacturer's protocol.
-
Measure the colorimetric or fluorescent signal.
Data Presentation:
| Treatment | Concentration (µM) | % Proliferation (24h) | % Proliferation (48h) | % Proliferation (72h) |
| Vehicle Control | 0 | 100 | 100 | 100 |
| Compound X | [IC50/2] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X | [IC50] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X | [2 x IC50] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Apoptosis Assay
Objective: To determine if Compound X induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Treat cancer cells with Compound X at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.[1]
Data Presentation:
| Treatment | Time (h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 24 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X (IC50) | 24 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Vehicle Control | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X (IC50) | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Cell Cycle Analysis
Objective: To investigate the effect of Compound X on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat cells with Compound X at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells and treat with RNase A.
-
Stain the cells with PI solution.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X (IC50) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Western Blot Analysis for Mechanism of Action
Objective: To confirm the inhibitory effect of Compound X on the hypothetical PI3K/Akt/mTOR signaling pathway.
Protocol: Western Blotting
-
Treat cancer cells with Compound X at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.[3]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) and a loading control (e.g., β-actin or GAPDH).[4][5]
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Data Presentation: (Western blot images would be presented here, with a corresponding table for densitometry analysis)
| Treatment | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio | p-S6K/Total S6K Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound X (Low Conc.) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X (High Conc.) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
In Vivo Preclinical Evaluation
Following promising in vitro results, the anti-tumor efficacy of Compound X will be evaluated in an in vivo model.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of Compound X in mice.
Protocol:
-
Administer a single dose of Compound X to mice via intravenous (IV) and oral (PO) routes.[6][7]
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[8]
-
Process the blood to obtain plasma and analyze the concentration of Compound X using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | [Hypothetical Value] | [Hypothetical Value] |
| Cmax (ng/mL) | [Hypothetical Value] | [Hypothetical Value] |
| Tmax (h) | [Hypothetical Value] | [Hypothetical Value] |
| AUC (0-t) (ng*h/mL) | [Hypothetical Value] | [Hypothetical Value] |
| Half-life (t1/2) (h) | [Hypothetical Value] | [Hypothetical Value] |
| Bioavailability (%) | N/A | [Hypothetical Value] |
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of Compound X.
Protocol:
-
Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or NSG mice).[9]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound X at two dose levels).
-
Administer Compound X or vehicle daily via an appropriate route (e.g., oral gavage) based on PK data.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and western blot analysis on tumor tissues.
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | [Hypothetical Value] | 0 |
| Compound X | [Low Dose] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X | [High Dose] | [Hypothetical Value] | [Hypothetical Value] |
Body Weight Changes:
| Treatment Group | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | % Change in Body Weight |
| Vehicle Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X (Low Dose) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Compound X (High Dose) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Conclusion
The described experimental design provides a comprehensive framework for the preclinical evaluation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (Compound X) as a potential anti-cancer agent. The successful completion of these studies will provide crucial data on its efficacy, mechanism of action, and safety profile, which are essential for making informed decisions about its further development.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse pharmacokinetic analysis. [bio-protocol.org]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 9. Tumor xenograft model and treatment [bio-protocol.org]
Application Notes and Protocols for Testing the Antimicrobial Activity of Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of novel or existing urea derivatives. The following sections detail the methodologies for determining the inhibitory and bactericidal efficacy of these compounds against a panel of clinically relevant microorganisms.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Urea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. Some urea-based compounds are known to interfere with essential cellular processes in microbes, such as cell wall synthesis.[1] This document outlines standardized in vitro protocols to assess the antimicrobial activity of urea derivatives, ensuring reliable and reproducible data for drug discovery and development programs.
Data Presentation
The antimicrobial activity of urea derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values should be recorded and presented in a clear, tabular format for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Urea Derivatives against Various Microbial Strains (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Urea Derivative 1 | 2.5 | 5 | >64 | 32 |
| Urea Derivative 2 | 0.78 | 6.25 | 32 | 16 |
| Urea Derivative 3 | >64 | >64 | >64 | >64 |
| Vancomycin (Control) | 1 | NA | NA | NA |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.5 | NA |
| Fluconazole (Control) | NA | NA | NA | 2 |
NA: Not Applicable
Table 2: Minimum Bactericidal Concentration (MBC) of Urea Derivatives against Various Microbial Strains (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Urea Derivative 1 | 5 | 10 | >64 | 64 |
| Urea Derivative 2 | 1.56 | 12.5 | 64 | 32 |
| Urea Derivative 3 | >64 | >64 | >64 | >64 |
| Vancomycin (Control) | 2 | NA | NA | NA |
| Ciprofloxacin (Control) | 1 | 0.5 | 1 | NA |
| Fluconazole (Control) | NA | NA | NA | 4 |
NA: Not Applicable
Experimental Protocols
Materials and Reagents
-
Urea derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Sterile saline solution (0.85% NaCl)
Preparation of Stock Solutions and Inoculum
Stock Solution of Urea Derivatives:
-
Dissolve the urea derivatives in DMSO to a final concentration of 10 mg/mL.
-
Further dilutions should be prepared in the appropriate broth to achieve the desired test concentrations. The final concentration of DMSO in the test wells should not exceed 1% to avoid any inhibitory effects on the microorganisms.
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done by adding more colonies to increase turbidity or more saline to decrease it. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2]
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the urea derivative (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well containing the compound.
-
The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum).
-
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control well), achieving the final test concentrations of the urea derivative and a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the urea derivative that completely inhibits visible growth of the microorganism.[3][4]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the urea derivative that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.
Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity.[6][7][8]
-
Prepare MHA plates and allow them to solidify.
-
Spread a standardized inoculum (adjusted to 0.5 McFarland standard) of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[7]
-
Add a defined volume (e.g., 50-100 µL) of the urea derivative solution (at a specific concentration) into each well. A negative control (DMSO) and a positive control (standard antibiotic) should also be included.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial activity testing of urea derivatives.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Some urea derivatives have been suggested to exert their antimicrobial effect by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. This disruption weakens the cell wall, leading to cell lysis and bacterial death.
Caption: Inhibition of bacterial cell wall synthesis by urea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds : Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: In Vivo Efficacy of a Urea-Based Soluble Epoxide Hydrolase Inhibitor
Disclaimer: The following data and protocols are based on studies of a structurally related urea-based soluble epoxide hydrolase (sEH) inhibitor and not on "1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea," for which specific in vivo efficacy data is not publicly available. These notes are intended for research, scientific, and drug development professionals.
Introduction
Urea-based compounds are a significant class of pharmacophores that have been explored for various therapeutic applications, including the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and antihypertensive properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising strategy for the treatment of inflammatory pain and hypertension. This document provides an overview of the in vivo efficacy of a representative urea-based sEH inhibitor in a preclinical model of neuropathic pain.
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of a potent urea-based sEH inhibitor in a diabetic neuropathic pain model.
Table 1: In Vivo Efficacy in a Diabetic Neuropathic Pain Model
| Compound Administration | Dose (mg/kg) | Paw Withdrawal Threshold (g) |
| Vehicle | - | ~2.5 |
| sEH Inhibitor | 1 | ~7.5 |
| sEH Inhibitor | 3 | ~12.5 |
| sEH Inhibitor | 10 | ~15.0 |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 4 |
| AUC (ng·h/mL) | 12000 |
Experimental Protocols
Diabetic Neuropathic Pain Model
Objective: To assess the analgesic efficacy of the urea-based sEH inhibitor in a model of diabetic neuropathy.
Animal Model:
-
Species: Male C57BL/6 mice
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels >250 mg/dL were confirmed 3-5 days post-STZ injection.
-
Development of Neuropathy: Mechanical allodynia (increased sensitivity to touch) was allowed to develop over 4-6 weeks.
Experimental Procedure:
-
Baseline Measurement: Prior to drug administration, the baseline paw withdrawal threshold was determined using von Frey filaments.
-
Drug Administration: The sEH inhibitor was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. A vehicle control group was also included.
-
Post-Treatment Measurement: Paw withdrawal thresholds were measured at various time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.
-
Data Analysis: The paw withdrawal threshold in grams was plotted against time for each treatment group. The area under the curve (AUC) of the analgesic effect can also be calculated.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the urea-based sEH inhibitor.
Animal Model:
-
Species: Male C57BL/6 mice
Experimental Procedure:
-
Drug Administration: A single oral dose of the sEH inhibitor (e.g., 10 mg/kg) was administered.
-
Blood Sampling: Blood samples were collected from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via cardiac puncture or tail vein sampling.
-
Plasma Preparation: Plasma was separated by centrifugation.
-
Bioanalysis: The concentration of the sEH inhibitor in plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Mandatory Visualizations
Caption: Workflow for assessing in vivo efficacy in a diabetic neuropathic pain model.
Caption: Mechanism of action of urea-based soluble epoxide hydrolase inhibitors.
Troubleshooting & Optimization
Solubility issues of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
A1: The low aqueous solubility of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea can be attributed to several factors inherent in its molecular structure. The presence of two aromatic rings, the fluorophenyl and sulfamoylphenyl groups, contributes to the molecule's lipophilicity (fat-solubility) and crystalline lattice energy. Urea derivatives, in general, can exhibit poor pharmacokinetic properties due to solubility and permeability challenges.[1] The planarity of the urea group can also contribute to strong intermolecular interactions, further reducing its solubility in water.
Q2: What is the expected appearance of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
A2: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is expected to be a solid.[2]
Q3: Are there any general strategies to improve the solubility of urea-based compounds?
A3: Yes, several strategies have been developed to enhance the solubility of urea derivatives. These include disrupting the molecular planarity to reduce crystal packing energy, for instance, by introducing a substituent on one of the urea nitrogens.[1] Another approach is hydrotropic solubilization, which involves adding a second solute to increase the solubility of the primary compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Issue 1: The compound is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Low intrinsic solubility: The compound likely has very low inherent solubility in neutral aqueous solutions.
-
Incorrect pH: The ionization state of the sulfamoyl group can significantly impact solubility.
-
Insufficient mixing or time: The dissolution process may be slow.
Troubleshooting Steps:
-
pH Adjustment:
-
The sulfamoyl group is acidic. Increasing the pH of the solution will deprotonate this group, forming a more soluble salt.
-
Protocol: Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Then, add this stock solution to your aqueous buffer while stirring. Titrate the pH of the final solution upwards with a suitable base (e.g., NaOH) and observe for dissolution. Be mindful of the compound's stability at different pH values.
-
-
Use of Co-solvents:
-
Adding a water-miscible organic solvent can increase the solubility of lipophilic compounds.
-
Protocol: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol). Determine the minimum percentage of co-solvent required to achieve the desired concentration.
-
-
Temperature Adjustment:
-
Increasing the temperature can enhance the solubility of many compounds.
-
Protocol: Gently warm the solution while stirring. Be cautious, as excessive heat can lead to degradation. Once dissolved, the compound may remain in a supersaturated state upon cooling. It is crucial to assess the stability of the solution at the desired storage and experimental temperature.
-
Issue 2: The compound precipitates out of solution over time.
Possible Causes and Solutions:
-
Supersaturation: The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.
-
Change in pH or temperature: Fluctuations in environmental conditions can cause the compound to crash out of solution.
-
Interaction with other components: Other solutes in your buffer could be affecting the solubility.
Troubleshooting Steps:
-
Formulation with Surfactants:
-
Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility and stability in aqueous solutions.
-
Protocol: Prepare your aqueous solution with a non-ionic surfactant such as Tween® 80 or Cremophor® EL at a concentration above its critical micelle concentration (CMC).
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Protocol: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea to this solution and stir until dissolved.
-
Quantitative Data Summary
| Solubilization Strategy | Expected Impact on Solubility | Key Considerations |
| pH Adjustment (Increase) | Significant Increase | Compound stability at high pH |
| Co-solvents (e.g., DMSO, Ethanol) | Moderate to High Increase | Potential for solvent effects on the experiment |
| Heating | Moderate Increase | Risk of degradation, potential for supersaturation |
| Surfactants (e.g., Tween® 80) | High Increase | Potential for interference with biological assays |
| Cyclodextrins (e.g., HP-β-CD) | High Increase | Cost and potential for altered pharmacokinetics |
Experimental Protocols
Protocol for Solubility Enhancement using pH Adjustment
-
Stock Solution Preparation: Weigh out 1 mg of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and dissolve it in 100 µL of DMSO to create a 10 mg/mL stock solution.
-
Working Solution Preparation: Add 10 µL of the stock solution to 990 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) while vortexing. This will give a final concentration of 100 µg/mL with 1% DMSO.
-
pH Titration: If precipitation is observed, slowly add 0.1 M NaOH dropwise while monitoring the pH and observing the solution's clarity.
-
Equilibration and Observation: Once the compound is dissolved, allow the solution to equilibrate at the desired experimental temperature for at least one hour and observe for any signs of precipitation.
Visualizations
Caption: Experimental workflow for dissolving 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Caption: Factors influencing the solubility of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
References
Technical Support Center: Optimizing Dosage of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, a compound also known as SLC-0111. This guide will assist in optimizing its dosage for various cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (SLC-0111) and what is its primary mechanism of action?
A1: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, or SLC-0111, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII.[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] In the tumor microenvironment, CA IX and CA XII are often overexpressed in response to hypoxia and contribute to the acidification of the extracellular space, which promotes tumor growth, invasion, and resistance to therapy.[2][3] By inhibiting these enzymes, SLC-0111 disrupts pH regulation in cancer cells, leading to increased intracellular pH and reduced extracellular pH, which can sensitize cancer cells to conventional chemotherapies.[4]
Q2: What is a typical starting concentration for in vitro cell culture experiments?
A2: Based on published studies, a common starting concentration for SLC-0111 in cell culture experiments is 100 µM .[3][4][5][6] However, the optimal concentration can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
A3: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. A stock solution of 10 mM to 50 mM in DMSO is typically used.[1] For cell culture experiments, this stock solution can then be diluted in the culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The aqueous solubility of the compound is exceeded. The final concentration of the compound is too high. | - Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%).- Prepare fresh dilutions from the DMSO stock solution for each experiment.- Consider using a different solvent for the stock solution, though DMSO is most common.- Gently warm the medium to 37°C before adding the compound to aid dissolution. |
| High Cell Death or Cytotoxicity | The concentration of the compound is too high for the specific cell line. The cell line is particularly sensitive to carbonic anhydrase inhibition. | - Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value for your cell line.- Start with a lower concentration range (e.g., 1-50 µM) and titrate up.- Reduce the incubation time with the compound. |
| No Observable Effect | The concentration of the compound is too low. The cell line does not express significant levels of the target carbonic anhydrases (CA IX/XII). The experimental endpoint is not sensitive to carbonic anhydrase inhibition. | - Increase the concentration of the compound. A concentration of 100 µM has been shown to be effective in many studies.[3][4][5][6]- Verify the expression of CA IX and/or CA XII in your cell line using techniques like Western blotting or qPCR.- Consider using a different assay that is more directly linked to pH regulation or cell metabolism. |
| Inconsistent Results | Variability in stock solution preparation. Inconsistent cell seeding density. Fluctuation in incubation conditions (e.g., CO2 levels). | - Prepare a large batch of the stock solution to be used across multiple experiments.- Ensure consistent cell numbers are seeded for each experiment.- Maintain stable and consistent incubator conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (SLC-0111) from various studies.
Table 1: Inhibitory Activity (Ki) of SLC-0111 against Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Ki (nM) |
| CA IX | 45.1[1] |
| CA XII | 4.5[1] |
Table 2: Exemplary Concentrations of SLC-0111 Used in Cell Culture Studies
| Cell Line(s) | Concentration(s) | Experimental Context | Reference |
| Melanoma, Breast, Colorectal Cancer | 100 µM | Combination with chemotherapy | [4] |
| Neuroblastoma (SH-EP, LAN1, SH-SY5Y) | 100 µM | Cell viability and thermogenesis | [5] |
| Hepatoblastoma (HUH6, HB-295, HB-303) | 100 µM | Cell viability and migration | [6] |
| Melanoma (B16F10) | 100 µM | T-cell activity and extracellular acidification | [3] |
Experimental Protocols
Protocol 1: Preparation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell Treatment for Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Medium: Prepare serial dilutions of the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the treatment medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity: Following incubation, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
Visualizations
Caption: Workflow for determining the optimal dosage of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Caption: Simplified signaling pathway showing the inhibitory action of SLC-0111 on carbonic anhydrase.
References
- 1. medkoo.com [medkoo.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in solution. The information provided is based on the general chemical properties of phenylurea and sulfonylurea compounds and should be adapted and verified through experimental studies for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in solution?
A1: Based on structurally similar sulfonylurea compounds, the primary challenge is often poor aqueous solubility.[1][2][3][4] This can hinder the preparation of stock solutions at desired concentrations and may lead to precipitation during experiments. Additionally, the urea and sulfonamide functional groups may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
Q2: What solvents are recommended for dissolving 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
Q3: What are the likely degradation pathways for this compound in solution?
A3: The primary degradation pathway for sulfonylurea compounds in aqueous solution is typically hydrolysis of the sulfonylurea bridge. This cleavage would likely yield 4-aminobenzenesulfonamide and a derivative of 4-fluoroaniline. The rate of hydrolysis is generally pH-dependent.
Q4: How should I store solutions of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
A4: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles. For aqueous solutions, maintaining a pH between 4 and 8 may improve stability, although this needs to be experimentally verified.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Cloudiness or visible particles in the solution after dilution from an organic stock.
-
Inconsistent results in bioassays.
-
Lower than expected concentration upon analysis.
Possible Causes:
-
Poor aqueous solubility of the compound.
-
The concentration in the final aqueous solution exceeds its solubility limit.
-
The organic co-solvent percentage is too low to maintain solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Potency or Loss of Activity Over Time
Symptoms:
-
Decreased biological activity in assays compared to freshly prepared solutions.
-
Appearance of new peaks in HPLC analysis of the solution over time.
-
Drift in analytical measurements.
Possible Causes:
-
Chemical degradation of the compound in solution.
-
Adsorption of the compound to container surfaces.
-
Photodegradation if exposed to light.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber at room temperature.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method coupled with UV and mass spectrometry (MS) detection to separate and identify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing an HPLC method. Optimization will be required.
Illustrative HPLC Parameters:
| Parameter | Suggested Starting Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm (or other appropriate wavelength) |
| Injection Vol. | 10 µL |
Data Presentation
The following tables present illustrative data based on typical results for sulfonylurea compounds. Note: This data is for example purposes only and must be determined experimentally for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Table 1: Illustrative Solubility in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Water (pH 7.4) | < 0.1 |
| Ethanol | 1-5 |
| Acetonitrile | 5-10 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Illustrative Stability Data from Forced Degradation Study (% Degradation after 24h)
| Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 15-25% | Hydrolysis products |
| 0.1 M NaOH (60°C) | 10-20% | Hydrolysis products |
| 3% H₂O₂ (RT) | 5-10% | Oxidation products |
| Heat (60°C) | < 5% | Minor hydrolysis |
| Photolysis (UV/Vis) | < 5% | Photodegradation products |
References
- 1. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. SOLUBILITY AND DISSOLUTION ENHANCEMENT OF POORLY WATER SOLUBLE GLIMEPIRIDE BY USING SOLID DISPERSION TECHNIQUE | Semantic Scholar [semanticscholar.org]
Troubleshooting unexpected results in experiments with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (also known as U-104 or SLC-0111). This document addresses common issues encountered during in vitro and in vivo experiments, with a focus on its primary activity as a carbonic anhydrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
A1: The primary biological targets of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea are carbonic anhydrases (CAs), specifically the transmembrane isoforms CA IX and CA XII.[1][2] It is a potent inhibitor of these enzymes. While its urea-based structure is common in soluble epoxide hydrolase (sEH) inhibitors, its principal and most potent activity is against carbonic anhydrases.[3][4]
Q2: What are the known inhibition constants (Ki) for this compound?
A2: The reported inhibition constants (Ki) for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea against its primary targets are detailed in the table below.
Quantitative Data Summary
| Target Enzyme | Inhibition Constant (Ki) |
| Carbonic Anhydrase IX (CA IX) | 45.1 nM |
| Carbonic Anhydrase XII (CA XII) | 4.5 nM |
Data sourced from MedChemExpress and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2]
Q3: In which solvents is this compound soluble?
A3: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is soluble in dimethyl sulfoxide (DMSO).[1] For aqueous buffers used in cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the common experimental applications of this compound?
A4: Given its potent and selective inhibition of CA IX and CA XII, which are highly expressed in hypoxic tumors, this compound is primarily used in cancer research.[2] It has been shown to delay tumor growth in mouse models.[1] It can be used in in vitro enzyme inhibition assays, cell-based assays to study the effects of CA IX/XII inhibition on cancer cell proliferation and metabolism, and in in vivo animal studies.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Carbonic Anhydrase Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Although soluble in DMSO, the compound may precipitate in aqueous assay buffers. Visually inspect wells for any precipitate. If observed, try lowering the final compound concentration or increasing the DMSO concentration slightly (while staying within the tolerance of your assay). |
| Enzyme Instability | Ensure the carbonic anhydrase enzyme is properly handled and stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Include a positive control inhibitor with a known IC50 to validate enzyme activity. |
| Substrate Degradation | Some colorimetric or fluorometric substrates for CA assays can be unstable. Prepare fresh substrate solutions for each experiment and protect them from light if necessary. |
| Incorrect Buffer pH | Carbonic anhydrase activity is highly pH-dependent. Ensure the pH of your assay buffer is stable and optimal for the specific CA isoform being tested. |
Issue 2: Unexpected Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While potent against CA IX and XII, at higher concentrations, the compound might inhibit other carbonic anhydrases or have off-target effects on other enzymes like soluble epoxide hydrolase (sEH).[3][4] Perform a dose-response experiment over a wide concentration range. Consider using a structurally different CA IX/XII inhibitor as a control to confirm that the observed phenotype is due to the intended target inhibition. |
| Cell Line Viability | High concentrations of the compound or the DMSO vehicle may be toxic to your cell line. Run a cytotoxicity assay (e.g., MTT or resazurin) to determine the non-toxic concentration range for your specific cells. |
| Low Expression of Target Enzymes | The cell line you are using may not express sufficient levels of CA IX or CA XII for the compound to elicit a significant effect. Verify the expression of the target enzymes in your cell line using techniques like Western blot or qPCR. |
| Compound Inactivation | The compound may be metabolized by the cells over the course of a long incubation period. Consider shorter incubation times or replenishing the compound in the media. |
Issue 3: Poor In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic Issues | The compound may have poor bioavailability, rapid metabolism, or rapid clearance in your animal model. While some studies show in vivo efficacy,[1] pharmacokinetic properties can vary between species. Consider performing a pilot pharmacokinetic study to determine the compound's half-life and optimal dosing regimen. |
| Formulation Problems | Improper formulation can lead to poor absorption. Ensure the compound is fully dissolved in the vehicle before administration. For intraperitoneal (i.p.) injection, common vehicles include DMSO, saline, or a combination with solubilizing agents like Tween 80 or PEG400. |
| Tumor Microenvironment | The efficacy of CA IX/XII inhibitors is often dependent on a hypoxic tumor microenvironment. Ensure your tumor model develops significant hypoxia for the compound to have a maximal effect. |
Experimental Protocols
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific carbonic anhydrase isoform and laboratory conditions.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a working solution of recombinant human CA IX or CA XII in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile and dilute in assay buffer.
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Compound Preparation: Prepare a 10 mM stock solution of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in DMSO. Create a serial dilution in DMSO to generate a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to each well, except for the "no enzyme" control wells.
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Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for a carbonic anhydrase inhibition assay.
Caption: Role of CA IX/XII in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea In Vitro Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in in vitro experiments.
I. Compound Information
Synonyms: 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, 4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide[1] Molecular Formula: C₁₃H₁₂FN₃O₃S[1] Primary Target Class: Mitogen-Activated Protein (MAP) Kinase Inhibitor. Aryl urea derivatives are recognized as potent, allosteric inhibitors of p38 MAP kinase.[2][3][4][5] They function by stabilizing a conformation of the kinase that is incompatible with ATP binding.[2][5]
II. Frequently Asked Questions (FAQs)
Q1: How should I dissolve 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
A1: Urea-based inhibitors are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%. For biochemical assays, higher concentrations may be tolerated, but should always be tested.
Q2: What are the recommended storage conditions for the compound and its stock solutions?
A2: The solid compound should be stored at -20°C. Once dissolved in DMSO, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.
Q3: What is the expected potency of this compound?
Q4: Can I use this compound to inhibit other kinases?
A4: Diaryl urea inhibitors can be highly selective for p38 MAP kinase.[5] However, off-target effects are always possible, especially at higher concentrations. It is recommended to perform a kinase panel screen if you need to confirm specificity or investigate potential off-target activities.
III. Troubleshooting Guides
A. In Vitro Kinase Assay (p38 MAP Kinase)
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed at expected concentrations. | 1. Compound Insolubility: The compound may have precipitated out of the assay buffer. 2. Inactive Compound: Improper storage or handling may have degraded the compound. 3. Incorrect Enzyme/Substrate: The specific isoform of p38 or the substrate used may not be sensitive to this inhibitor. | 1. Visually inspect for precipitate. Prepare fresh dilutions from stock. Consider lowering the final assay concentration. 2. Use a fresh aliquot of the compound. Confirm the activity of a known p38 inhibitor as a positive control. 3. Verify the catalog numbers and specifications of your recombinant p38 enzyme and substrate. |
| High background signal. | 1. ATP Contamination: Reagents may be contaminated with ATP. 2. Non-specific Antibody Binding: If using an antibody-based detection method (e.g., ELISA, Western), the antibody may show cross-reactivity. | 1. Use high-purity ATP and fresh buffers. 2. Increase the number of wash steps. Optimize blocking buffer and antibody concentrations. |
| Inconsistent results between replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the inhibitor at low volumes. 2. Edge Effects: Evaporation from wells at the edge of the microplate. | 1. Use calibrated pipettes. Prepare a master mix of reagents where possible. Perform serial dilutions carefully. 2. Do not use the outer wells of the plate for experimental samples; fill them with buffer or media instead. |
B. Cell Viability / Cytotoxicity Assays (e.g., MTT, MTS, WST-1)
| Problem | Possible Cause | Suggested Solution |
| IC₅₀ value is significantly higher than expected. | 1. Low Cell Permeability: The compound may not efficiently enter the cells. 2. Short Incubation Time: The treatment duration may be insufficient to induce a cytotoxic or anti-proliferative effect. 3. High Serum Concentration: The compound may bind to proteins (e.g., albumin) in the cell culture medium, reducing its effective concentration. | 1. This is an inherent property of the compound. Results should be interpreted in the context of cellular uptake. 2. Increase the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. 3. Reduce the serum concentration during the treatment period, if tolerated by the cell line. |
| Inconsistent color development in MTT/MTS assays. | 1. Uneven Cell Seeding: Variation in the number of cells seeded per well. 2. Incomplete Solubilization (MTT): The formazan crystals are not fully dissolved. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to break up any remaining crystals.[6] |
| High variability between replicate wells. | 1. Cell Clumping: Cells were not properly resuspended, leading to clumps and uneven seeding. 2. Contamination: Bacterial or fungal contamination affecting cell health. | 1. Ensure a single-cell suspension before plating. Trypsinize cells thoroughly but gently. 2. Regularly check cell cultures for any signs of contamination. Practice sterile techniques. |
C. Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause | Suggested Solution |
| No decrease in phospho-p38 levels after treatment. | 1. Sub-optimal Treatment Time/Dose: The selected time point or concentration may be incorrect to observe dephosphorylation. 2. Poor Lysis/Sample Prep: The lysis buffer is not effectively preserving phosphorylation states. | 1. Perform a time-course (e.g., 15 min, 30 min, 1h, 2h) and dose-response experiment to find the optimal conditions. 2. Ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.[5] |
| Phospho-protein signal is weak or absent in all lanes. | 1. Basal Phosphorylation is Low: The target protein may not be sufficiently phosphorylated in the untreated state. 2. Ineffective Antibody: The primary antibody for the phosphorylated target is not working well. | 1. Stimulate the cells with an appropriate agonist (e.g., anisomycin, UV, LPS) to induce p38 phosphorylation before inhibitor treatment. 2. Check the antibody datasheet for recommended conditions. Run a positive control lysate known to have high levels of the target phospho-protein. |
| Loading control (e.g., β-actin, GAPDH) levels are inconsistent. | 1. Unequal Protein Loading: Inaccurate protein quantification or pipetting errors. 2. Poor Transfer: Inefficient transfer of proteins from the gel to the membrane. | 1. Use a reliable protein quantification assay (e.g., BCA).[5] Carefully load equal amounts of protein into each well. 2. Ensure the transfer "sandwich" is assembled correctly without air bubbles. Check transfer buffer composition and run conditions. |
IV. Data Presentation
Table 1: Representative Kinase Inhibition Profile
(Note: Data are illustrative, based on the activity of similar diaryl urea compounds against p38 kinase. Actual values should be determined experimentally.)
| Kinase Target | IC₅₀ (nM) | Assay Type |
| p38α | 5 | Radiometric Filter Binding |
| p38β | 25 | LanthaScreen Eu Kinase Binding |
| JNK1 | > 10,000 | ADP-Glo |
| ERK2 | > 10,000 | ADP-Glo |
| c-RAF-1 | 1,500 | Radiometric Filter Binding |
Table 2: Representative Cellular Activity
(Note: Data are illustrative and highly dependent on the cell line and assay conditions.)
| Cell Line | Assay Type | Parameter | EC₅₀ (nM) |
| HEK293 | IL-1β Production | Inhibition | 150 |
| U937 | TNFα Production | Inhibition | 250 |
| A549 | Cell Viability (72h) | Anti-proliferative | 1,200 |
V. Experimental Protocols & Visualizations
A. General Workflow for In Vitro Screening
B. Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.
C. Protocol: Western Blot for p38 MAPK Pathway
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) in 6-well plates. When they reach 70-80% confluency, serum-starve them overnight if necessary. Pre-treat cells with various concentrations of the inhibitor for 1-2 hours. Then, stimulate the p38 pathway with an appropriate agonist (e.g., 200 ng/mL anisomycin for 30 minutes).
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5] Scrape the cells, transfer the lysate to a microcentrifuge tube, and keep on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[5] Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST for 5 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Wash again three times with TBST.
-
Imaging: Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager or X-ray film.
D. p38 MAPK Signaling Pathway
E. Troubleshooting Logic for Cell Viability Assays
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole urea-based inhibitors of ... | Article | H1 Connect [archive.connect.h1.co]
Technical Support Center: Overcoming Resistance to 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (SLC-0111) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, also known as SLC-0111, a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (SLC-0111)?
A1: SLC-0111 is a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII (CAIX and CAXII).[1] These enzymes are crucial for cancer cells to regulate their intracellular pH (pHi) in the often acidic and hypoxic tumor microenvironment.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX and CAXII help maintain a neutral pHi, which is essential for the survival, proliferation, and invasion of cancer cells.[3] SLC-0111 inhibits this activity, leading to intracellular acidification and subsequent cancer cell death, particularly in hypoxic conditions.[4][5]
Q2: Why are some cancer cell lines intrinsically resistant to SLC-0111?
A2: Intrinsic resistance to SLC-0111 can be attributed to several factors:
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Low or absent CAIX/CAXII expression: The primary targets of SLC-0111 are CAIX and CAXII. Cell lines that do not express these enzymes, even under hypoxic conditions, will likely be resistant.[6]
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Alternative pH regulation mechanisms: Cancer cells can utilize other proteins to manage intracellular pH, such as other carbonic anhydrase isoforms, the Na+/H+ exchanger 1 (NHE1), and monocarboxylate transporters (MCTs).[6] Cells that have robust alternative pH-regulating systems may be less sensitive to CAIX/XII inhibition.
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Normoxic conditions: The cytotoxic effect of SLC-0111 is most pronounced in the hypoxic and acidic conditions where CAIX and CAXII are upregulated and highly active.[7][8] In standard normoxic cell culture conditions, the effect may be significantly reduced.
Q3: What are the potential mechanisms of acquired resistance to SLC-0111?
A3: While specific mutations in CAIX or CAXII conferring resistance to SLC-0111 have not been extensively documented, acquired resistance is likely to develop through the following mechanisms:
-
Upregulation of compensatory pH regulators: Cancer cells may adapt to long-term treatment with SLC-0111 by upregulating other pH-regulating proteins, such as CAXII (if the primary target was CAIX), MCT1, MCT4, or V-ATPase, to compensate for the loss of CAIX/XII activity.[6]
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Decreased glucose metabolism: A reduction in glycolytic rate would lead to decreased production of acidic byproducts, thereby lessening the cell's reliance on CAIX/XII for pH maintenance.[6]
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Drug Efflux: Although not specifically demonstrated for SLC-0111, overexpression of ATP-binding cassette (ABC) transporters, which are known to cause multidrug resistance, could potentially efflux the inhibitor from the cell.[9]
II. Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments with SLC-0111.
Problem 1: Higher than expected IC50 values or lack of cytotoxic effect.
| Possible Cause | Troubleshooting Suggestion |
| Low CAIX/CAXII expression | Verify CAIX and CAXII expression in your cell line under both normoxic and hypoxic (e.g., 1% O2) conditions via Western blot or qPCR. If expression is low, consider using a different cell line known to express high levels of these enzymes. |
| Suboptimal experimental conditions | The cytotoxic effects of SLC-0111 are more pronounced under hypoxic and acidic conditions. Culture your cells in a hypoxic chamber and/or use acidified media (e.g., pH 6.5-6.8) to mimic the tumor microenvironment.[10] |
| Drug stability and storage | Ensure that your SLC-0111 stock solution is properly stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell seeding density | Optimize cell seeding density for your viability assay. High cell densities can alter the local microenvironment and affect drug response. |
| Assay duration | The cytotoxic effects of SLC-0111 may require a longer incubation period. Consider extending the treatment duration (e.g., 48-96 hours). |
Problem 2: Development of resistance after prolonged treatment.
| Possible Cause | Troubleshooting Suggestion |
| Upregulation of compensatory pathways | Analyze the expression of other key pH regulators (e.g., CAXII, MCT1, MCT4, NHE1) in your resistant cell line compared to the parental line using Western blot or qPCR. |
| Drug efflux | Investigate the expression of common ABC transporters (e.g., P-glycoprotein/MDR1, BCRP) in resistant cells. You can test for functional efflux using commercially available dye-based assays. |
| Genomic alterations | Although less likely based on current literature, consider sequencing the CA9 and CA12 genes in your resistant cell line to check for mutations in the drug-binding site. |
Problem 3: Inconsistent results in combination therapy experiments.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal drug concentrations | Perform dose-response experiments for each drug individually to determine their respective IC50 values. For combination studies, use concentrations at or below the IC50 to observe synergistic effects. |
| Scheduling of drug administration | The order and timing of drug administration can significantly impact the outcome. Test different schedules (e.g., sequential vs. co-administration) to find the most effective combination. |
| Inappropriate combination partner | SLC-0111 has been shown to be effective in combination with chemotherapies that are less effective in hypoxic and acidic environments.[7][11] Ensure your combination strategy is based on a sound biological rationale. |
III. Data Presentation
Table 1: IC50 Values of SLC-0111 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | Normoxia | >100 | [12] |
| HT-29 | Colon Cancer | Hypoxia | ~27.74 | [12] |
| MCF7 | Breast Cancer | Normoxia | ~18.15 | [12] |
| PC3 | Prostate Cancer | Normoxia | ~8.71 | [12] |
| FaDu | Head and Neck Squamous Carcinoma | Hypoxia | ~100 (causes ~26% viability reduction) | [13] |
| SCC-011 | Head and Neck Squamous Carcinoma | Hypoxia | ~100 (causes ~15% viability reduction) | [13] |
| HUH6 | Hepatoblastoma | Normoxia & Hypoxia | Dose-dependent decrease in viability | [14] |
| HB-295 | Hepatoblastoma | Normoxia & Hypoxia | Significant viability reduction at 75-175 µM | [14] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
IV. Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of SLC-0111.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SLC-0111 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of SLC-0111 in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of SLC-0111. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard or hypoxic incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[15]
2. Western Blot for CAIX and CAXII Expression
This protocol allows for the detection and quantification of CAIX and CAXII protein levels.
Materials:
-
Parental and SLC-0111-resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CAIX, CAXII, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells under normoxic and/or hypoxic conditions.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16][17][18]
3. Generation of SLC-0111 Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to SLC-0111.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
SLC-0111
Procedure:
-
Treat the parental cell line with a low concentration of SLC-0111 (e.g., the IC20).
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of SLC-0111 in a stepwise manner.
-
This process may take several months.
-
Once a resistant population is established (e.g., can tolerate a concentration of SLC-0111 that is 5-10 fold higher than the original IC50), perform single-cell cloning to isolate and expand resistant clones.
-
Characterize the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
V. Mandatory Visualizations
Caption: Mechanism of SLC-0111 action on tumor pH regulation.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Carbonic anhydrase IX inhibition affects viability of cancer cells adapted to extracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nacalai.com [nacalai.com]
Technical Support Center: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (Compound FS-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of the hypothetical kinase inhibitor 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, hereafter referred to as Compound FS-1. Our guidance is designed for researchers, scientists, and drug development professionals.
Compound Profile: Compound FS-1 (Hypothetical)
| Attribute | Description |
| Compound Name | 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea (FS-1) |
| Intended Target | Epidermal Growth Factor Receptor (EGFR) |
| Mechanism of Action | ATP-competitive kinase inhibitor |
| Known Off-Targets | Src family kinases (e.g., Src, Lyn, Fyn), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for in vitro kinase assays and cell-based assays with Compound FS-1?
A1: For in vitro kinase assays, a starting concentration range of 1 nM to 10 µM is recommended. For cell-based assays, we suggest a broader range of 10 nM to 50 µM to account for cell permeability and other cellular factors. A dose-response curve should always be generated to determine the optimal concentration for your specific cell line and endpoint.
Q2: I am observing a phenotype that is not consistent with EGFR inhibition. What could be the cause?
A2: This could be due to off-target effects. Compound FS-1 is known to inhibit Src family kinases and VEGFR2 at higher concentrations. We recommend performing experiments to distinguish between on-target and off-target effects. Please refer to the troubleshooting guide below for detailed protocols.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at High Concentrations
You observe significant cytotoxicity in your cell line at concentrations of Compound FS-1 that are higher than the IC50 for EGFR.
Troubleshooting Steps:
-
Determine the IC50 for EGFR and Off-Targets: Compare the potency of Compound FS-1 against EGFR and known off-targets.
| Target | IC50 (nM) |
| EGFR | 50 |
| Src | 500 |
| Lyn | 750 |
| Fyn | 800 |
| VEGFR2 | 1200 |
-
Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that Compound FS-1 is binding to EGFR in your cells at your intended concentrations.
-
Assess Off-Target Pathway Activation: Perform a western blot to check the phosphorylation status of key proteins in the Src and VEGFR2 signaling pathways.
Logical Troubleshooting Flow for Unexpected Phenotypes
Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is to verify the engagement of Compound FS-1 with its intended target, EGFR, in a cellular context.
Materials:
-
Cell line of interest
-
Compound FS-1
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for western blotting (anti-EGFR, secondary antibody)
Procedure:
-
Cell Treatment: Treat cultured cells with Compound FS-1 at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate soluble and aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble EGFR by western blotting. Increased thermal stability of EGFR in the presence of Compound FS-1 indicates target engagement.
Experimental Workflow for Off-Target Identification
Caption: Experimental Workflow for Off-Target Identification and Validation.
Signaling Pathway Diagram: On-Target vs. Off-Target Effects of Compound FS-1
How to handle and store 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a solid chemical compound with the molecular formula C₁₃H₁₂FN₃O₃S.[1] It is characterized by a molecular weight of 309.3161 g/mol and is typically supplied at a purity of 98% or higher.[1] Due to its structural motifs, it is of interest to researchers in drug discovery and development.
Q2: What are the primary hazards associated with this compound?
-
Eye Irritation: May cause eye irritation upon contact.[2]
-
Skin Irritation: May cause skin irritation with prolonged or repeated contact.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is advised.
Q4: How should I store 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and direct sunlight.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Issue 1: Compound Insolubility
-
Problem: The compound does not dissolve in the desired solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Phenylurea compounds often have limited solubility in aqueous solutions. Try dissolving in organic solvents such as DMSO, DMF, or ethanol.
-
Low Temperature: Gently warming the solution may aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance solubilization.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in results between experimental runs.
-
Possible Causes & Solutions:
-
Compound Degradation: Ensure the compound has been stored correctly, away from light and moisture, to prevent degradation.
-
Inaccurate Weighing: Use a calibrated analytical balance for precise measurements.
-
Pipetting Errors: Calibrate pipettes regularly to ensure accurate liquid handling.
-
Issue 3: Unexpected Reaction Byproducts
-
Problem: Formation of unknown impurities during a chemical reaction.
-
Possible Causes & Solutions:
-
Reaction Conditions: Optimize reaction temperature, time, and stoichiometry.
-
Reagent Purity: Use high-purity reagents and solvents.
-
Atmosphere: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂FN₃O₃S | [1] |
| Molecular Weight | 309.3161 g/mol | [1] |
| Purity | ≥ 98% | [1] |
| Physical Form | Solid | [1] |
Experimental Protocols
General Protocol for a Coupling Reaction
This protocol describes a general method for the synthesis of a diaryl urea, which can be adapted for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
-
Preparation of Amine Solution: In a dry flask under an inert atmosphere, dissolve 4-aminobenzenesulfonamide (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Addition of Isocyanate: To the stirred amine solution, add 4-fluorophenyl isocyanate (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
Caption: A troubleshooting guide for common issues encountered during experiments.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a urea-based inhibitor.
References
Technical Support Center: Synthesis of N-Phenylureas
Welcome to our technical support center for the synthesis of N-phenylureas. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-phenylureas?
A1: The most prevalent methods for synthesizing N-phenylureas involve the reaction of a phenyl isocyanate with an amine or ammonia, or the reaction of an aniline derivative with a source of a carbamoyl group, such as urea or a cyanate salt.
Q2: I am getting a significant amount of a high-melting, insoluble white solid in my reaction. What is it likely to be?
A2: A common byproduct in N-phenylurea synthesis, particularly when starting from aniline and urea, is the symmetrically disubstituted N,N'-diphenylurea, also known as carbanilide. This byproduct is often less soluble than the desired N-phenylurea and can precipitate from the reaction mixture.
Q3: How can I minimize the formation of N,N'-diphenylurea?
A3: The formation of N,N'-diphenylurea can be minimized by carefully controlling the reaction conditions. Key factors include the molar ratio of reactants and the reaction temperature. Using a molar excess of urea to aniline can favor the formation of the monosubstituted product. Additionally, lower reaction temperatures generally reduce the rate of the second substitution that leads to the disubstituted byproduct.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in N-phenylurea synthesis can stem from several factors:
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Side reactions: As mentioned, the formation of N,N'-diphenylurea is a common side reaction that consumes starting materials and reduces the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and reactant concentrations can significantly impact the yield. It is crucial to optimize these parameters for your specific substrates.
-
Purification losses: Significant amounts of product can be lost during workup and purification steps. Care should be taken during extraction and recrystallization to minimize these losses.
Q5: What is the best way to purify my N-phenylurea product?
A5: Recrystallization is a common and effective method for purifying N-phenylureas. The choice of solvent is critical. Ethanol is often a suitable solvent for recrystallizing N-phenylureas.[1][2] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals. Column chromatography can also be used for purification, especially for separating mixtures of N-phenylurea and N,N'-diphenylurea. A common mobile phase for TLC analysis, which can be adapted for column chromatography, is a mixture of ethyl acetate and n-hexane (e.g., 3:1 v/v).[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents. | Check the purity and reactivity of your starting materials, especially the isocyanate, which can be sensitive to moisture. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. | |
| Presence of a significant amount of N,N'-diphenylurea | High reaction temperature. | Lower the reaction temperature to disfavor the second substitution reaction. |
| Inappropriate molar ratio of reactants. | When using aniline and urea, use a molar excess of urea. When using an isocyanate, use a slight excess of the amine. | |
| Difficulty in isolating the product | Product is too soluble in the reaction solvent. | If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then recrystallizing from a different solvent system. |
| Product has oiled out instead of crystallizing. | "Oiling out" can occur if the solution is supersaturated or if impurities are present. Try adding a seed crystal, scratching the inside of the flask, or using a different recrystallization solvent. | |
| Product is discolored | Presence of impurities from starting materials or side reactions. | Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities, or by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylurea from Aniline and Urea
This method involves the reaction of aniline with urea in the presence of a mineral acid catalyst.
Materials:
-
Aniline
-
Urea
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent), urea (1.2 equivalents), and a catalytic amount of concentrated hydrochloric acid.
-
Add water to the flask to create a slurry.
-
Heat the mixture to reflux (approximately 100-104°C) with stirring for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 ethyl acetate:n-hexane mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the crude product and wash it with cold water to remove unreacted urea and aniline hydrochloride.
-
The primary byproduct, N,N'-diphenylurea, is less soluble and may precipitate from the hot reaction mixture. It can be removed by hot filtration.
-
The desired N-phenylurea will crystallize from the filtrate upon cooling.
-
Recrystallize the crude N-phenylurea from hot ethanol to obtain the purified product.
Protocol 2: Synthesis of N-Phenylurea from Phenyl Isocyanate and Ammonia
This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
Phenyl Isocyanate
-
Aqueous Ammonia solution (e.g., 28-30%)
-
A suitable organic solvent (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Dissolve phenyl isocyanate (1.0 equivalent) in a suitable organic solvent in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia solution dropwise with vigorous stirring.
-
A white precipitate of N-phenylurea should form immediately.
-
Continue stirring for 15-30 minutes at room temperature to ensure the reaction goes to completion.
-
Filter the solid product and wash it with cold water and then with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified N-phenylurea.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N,N'-Diphenylurea from Aniline and Urea
| Aniline:Urea Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield of N,N'-Diphenylurea (%) |
| 1:5 | 180 | 1.5 | 92.1 |
| 5:1 | 180 | 1.5 | 99.1 |
Data sourced from a study on the synthesis of N,N'-diphenylurea.[4][5] Note that these conditions are optimized for the synthesis of the disubstituted urea.
Visualizations
Experimental Workflow for N-Phenylurea Synthesis
Caption: General workflow for the synthesis of N-phenylureas.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
Validation & Comparative
Comparing the efficacy of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea vs. other kinase inhibitors
A detailed analysis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in comparison to established kinase inhibitors for researchers, scientists, and drug development professionals.
Introduction
Kinase inhibitors have become a cornerstone of targeted cancer therapy, offering significant advancements over traditional cytotoxic chemotherapy. These small molecules are designed to block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a common hallmark of many cancers, making them attractive therapeutic targets. The phenylurea scaffold is a prominent feature in a number of potent kinase inhibitors, targeting key players in oncogenic signaling such as the Raf family kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).
This guide provides a comparative overview of the efficacy of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea against other well-established kinase inhibitors, namely Sorafenib and Vemurafenib. Due to the limited publicly available data on the specific biological activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, this comparison focuses on providing a framework for evaluation, including detailed experimental protocols and visualization of relevant signaling pathways, to aid researchers in their own investigations.
Data Presentation: Comparative Inhibitory Activity
Quantitative data on the inhibitory potency of kinase inhibitors is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the available IC50 values for Sorafenib and Vemurafenib against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | Data Not Available | Data Not Available | - |
| Sorafenib | B-Raf | 6 | [1] |
| B-Raf (V600E) | 22 | [1] | |
| c-Raf | 28 | [1] | |
| VEGFR2 | 90 | [1] | |
| Vemurafenib | B-Raf (V600E) | 31 | [2] |
| B-Raf (wild-type) | 100 | [2] | |
| c-Raf | 48 | [2] |
Note: The efficacy of kinase inhibitors can vary significantly based on the specific assay conditions, including ATP concentration and the substrate used. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of kinase inhibitor efficacy. Below are representative protocols for in vitro kinase inhibition assays for Raf and VEGFR2.
In Vitro B-Raf Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of a test compound against B-Raf kinase.
Materials:
-
Recombinant human B-Raf enzyme
-
MEK1 (unactive) as substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea)
-
Positive control inhibitor (e.g., Vemurafenib)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Add the B-Raf enzyme and the MEK1 substrate to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for ATP of the B-Raf enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Quantify the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro VEGFR2 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 (KDR) enzyme
-
Synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound
-
Positive control inhibitor (e.g., Sorafenib)
-
96-well plates
-
Detection method (e.g., Homogeneous Time-Resolved Fluorescence - HTRF®)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate, including DMSO-only controls.
-
Add the VEGFR2 enzyme to the wells.
-
Add the peptide substrate and ATP to initiate the reaction. The ATP concentration should be at or near its Km value for VEGFR2.
-
Incubate the plate at a controlled temperature for a defined time.
-
Stop the reaction and add the HTRF® detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin to bind a biotinylated substrate).
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Measure the HTRF® signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
Understanding the signaling pathways targeted by these inhibitors is essential for rational drug design and for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the B-Raf/MEK/ERK and VEGFR2 signaling pathways.
Caption: The B-Raf/MEK/ERK signaling pathway and points of inhibition.
Caption: The VEGFR2 signaling pathway and points of inhibition.
Conclusion
While 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea belongs to a class of compounds known to exhibit kinase inhibitory activity, a comprehensive evaluation of its efficacy is currently hindered by the lack of publicly available experimental data. This guide provides a framework for such an evaluation by presenting standardized protocols for assessing inhibitory activity against key oncogenic kinases, B-Raf and VEGFR2. Furthermore, the visualization of the targeted signaling pathways offers a conceptual basis for understanding the mechanism of action of phenylurea-based kinase inhibitors. For a definitive comparison, it is imperative that 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea be subjected to the described in vitro kinase assays to determine its IC50 values against a panel of relevant kinases. Such data will be critical for the research and drug development community to ascertain its potential as a therapeutic agent.
References
Validating the Molecular Target of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the molecular target of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and related compounds in human cells. The primary molecular targets for this class of compounds, characterized by a ureido-substituted benzenesulfonamide scaffold, are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). This guide will focus on comparing the inhibitory activity of a representative ureido-benzenesulfonamide against various CA isoforms and detail the key experimental protocols for target validation.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs is typically quantified by determining the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Lower Ki values indicate greater potency. The following table summarizes the Ki values for a close structural analog, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide , and compares its activity with the well-established carbonic anhydrase inhibitor Acetazolamide and another ureido-based inhibitor, SLC-0111, against four human carbonic anhydrase (hCA) isoforms.[1]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide | 122 | 23.2 | 8.2 | 1.0 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| SLC-0111 (U-104) | 450 | 15.3 | 45.1 | 4.5 |
Note: Data for 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide is presented as a close structural analog to 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.[1] Ki values for SLC-0111 against hCA IX and hCA XII are also reported as 45.1 nM and 4.5 nM, respectively, in other sources.
Experimental Protocols
Validating the interaction of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with its putative target, carbonic anhydrase, in a cellular context requires robust experimental methodologies. The following are detailed protocols for key experiments.
Stopped-Flow CO2 Hydration Assay for Inhibition Constant (Ki) Determination
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which leads to a change in pH monitored by an indicator dye.
Principle: The rate of pH change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of the inhibition constant (Ki).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer with a pH indicator (e.g., phenol red) at a suitable concentration (e.g., 0.2 mM).
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform of interest is prepared in the assay buffer.
-
Inhibitor Solution: A stock solution of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea or other test compounds is prepared (typically in DMSO) and serially diluted to the desired concentrations in the assay buffer.
-
CO2 Solution: CO2-saturated water is prepared by bubbling CO2 gas into chilled, deionized water.
-
-
Instrumentation: A stopped-flow spectrophotometer is required for rapid mixing and data acquisition.
-
Procedure:
-
Equilibrate the enzyme and inhibitor solutions by pre-incubating them together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time (typically for the initial 10-100 seconds).
-
Determine the initial velocity of the reaction from the slope of the absorbance curve.
-
Repeat the measurement for a range of inhibitor concentrations.
-
-
Data Analysis:
-
The inhibition constant (Ki) is calculated by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a compound to its target protein can increase the temperature at which the protein denatures. This thermal shift can be quantified to demonstrate target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture human cells expressing the carbonic anhydrase isoform of interest to an appropriate confluency.
-
Treat the cells with varying concentrations of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-7 minutes) using a thermal cycler. Include an unheated control at room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification (Western Blotting):
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble carbonic anhydrase at each temperature point by Western blotting using an antibody specific to the CA isoform.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blotting for Downstream Signaling Pathway Analysis
Western blotting can be used to assess the functional consequences of carbonic anhydrase inhibition by examining the expression or post-translational modification of downstream signaling proteins. For example, CA IX is known to be involved in regulating intracellular and extracellular pH, which can impact various signaling pathways involved in cell proliferation and survival.
Protocol:
-
Sample Preparation:
-
Treat cells with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea or alternative inhibitors for a specified time.
-
Lyse the cells and determine the total protein concentration.
-
-
SDS-PAGE:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a downstream signaling molecule affected by CA activity or a marker of cellular response).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine changes in protein expression or modification in response to the inhibitor.
-
Mandatory Visualizations
To further clarify the experimental workflows and conceptual relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of carbonic anhydrase inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Caption: Logical relationship of the target validation strategy.
References
Cross-reactivity and selectivity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy in oncology and other diseases. Understanding the cross-reactivity and selectivity profile of a compound is paramount for predicting its efficacy and potential off-target effects. This guide provides a framework for comparing the performance of kinase inhibitors, using the well-characterized BRAF inhibitors Vemurafenib and Dabrafenib as illustrative examples. While specific experimental data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not extensively available in the public domain, this document serves as a template for how such a compound would be evaluated and compared against established alternatives.
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the IC50 values for Vemurafenib and Dabrafenib against various RAF isoforms and other selected kinases, providing a snapshot of their selectivity.
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Reference |
| BRAFV600E | 31 | 0.6 | [1][2] |
| BRAF (wild-type) | 100 | 12 | [1] |
| CRAF (RAF1) | 48 | 5.0 | [1] |
| ARAF | - | - | - |
| SRMS | <100 | - | [1] |
| ACK1 | <100 | - | [1] |
| MAP4K5 | <100 | - | [1] |
| ALK5 | - | <100 | [3] |
Note: A lower IC50 value indicates higher potency. The selectivity of an inhibitor is determined by comparing its potency against the intended target (e.g., BRAFV600E) versus other kinases.
Experimental Protocols: Kinase Inhibition Assay
A variety of assay formats can be used to determine the IC50 of an inhibitor against a specific kinase. Below is a generalized protocol for a luminescence-based kinase assay, a common method for high-throughput screening.
Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add kinase buffer to the wells of a microplate.
-
Add the kinase and its specific substrate to each well.
-
Add the serially diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no kinase (0% activity).
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert the remaining ATP to a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
To aid in the understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: RAS-RAF-MEK-ERK signaling pathway with the point of inhibition by a RAF inhibitor.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
Aryl Urea Derivatives in Oncology: A Comparative Analysis of Anti-Proliferative Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-proliferative effects of aryl urea derivatives, featuring comparative experimental data, detailed protocols, and signaling pathway visualizations.
Aryl urea derivatives have emerged as a significant class of compounds in cancer research, with several demonstrating potent anti-proliferative activities. This guide provides a comparative analysis of these derivatives, offering a valuable resource for researchers and professionals in the field of drug development. By summarizing key experimental data, detailing methodologies, and visualizing complex biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of aryl urea-based compounds.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of aryl urea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for a selection of aryl urea derivatives from published studies, providing a direct comparison of their activity profiles.
Diaryl Urea Derivatives
| Compound | Target/Scaffold | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |
| Sorafenib | Multi-kinase inhibitor | 2.12 ± 0.18 | 2.25 ± 0.71 | - | [1] |
| 7u | 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | 2.39 ± 0.10 | 3.90 ± 0.33 | >50 | [1] |
| 6a | Diaryl urea with amide linker | 2.566 | 15.28 | - |
Pyrimidine-Aryl Urea Derivatives
| Compound | Target/Scaffold | SW480 (Colon) IC50 (µM) | Reference |
| 4b | Pyrimidine with aryl urea moiety | 11.08 |
Key Signaling Pathways and Mechanisms of Action
Aryl urea derivatives exert their anti-proliferative effects through the modulation of various critical signaling pathways involved in cancer cell growth, survival, and proliferation. The two primary pathways targeted by many of these compounds are the Ras/Raf/MEK/ERK pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. Several aryl urea derivatives, most notably Sorafenib, are potent inhibitors of Raf kinases, thereby blocking downstream signaling.
VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Many aryl urea derivatives function as potent inhibitors of VEGFR-2 kinase activity, thereby disrupting tumor angiogenesis.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess the anti-proliferative activity of aryl urea derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aryl urea derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the aryl urea derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the aryl urea derivative at its IC50 concentration for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This comparative guide highlights the significant potential of aryl urea derivatives as anti-proliferative agents. The provided data and protocols serve as a valuable resource for researchers working to develop novel cancer therapeutics. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for the design of next-generation aryl urea-based drugs with improved efficacy and selectivity.
References
Head-to-Head Comparison: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its Chlorinated Analog as Potential Kinase Inhibitors
A detailed analysis of the structural, synthetic, and predicted biological activity of two closely related sulfamoylphenyl urea derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are crucial determinants of a drug's pharmacokinetic and pharmacodynamic profile.
| Property | 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | 1-(4-chlorophenyl)-3-(4-sulfamoylphenyl)urea |
| Molecular Formula | C₁₃H₁₂FN₃O₃S | C₁₃H₁₂ClN₃O₃S |
| Molecular Weight | 325.32 g/mol | 341.77 g/mol |
| Structure | ||
| Predicted LogP | 2.5 - 3.0 | 3.0 - 3.5 |
| Predicted Solubility | Low | Low |
| Halogen Properties | Fluorine: High electronegativity, small size, ability to form strong C-F bonds and participate in hydrogen bonding. | Chlorine: Lower electronegativity than fluorine, larger size, contributes to increased lipophilicity. |
Synthesis
The synthesis of both 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its chlorinated analog can be achieved through a common and straightforward synthetic route, characteristic of diaryl urea synthesis.
Experimental Protocol: General Synthesis of 1-Aryl-3-(4-sulfamoylphenyl)ureas
-
Starting Materials: 4-aminobenzenesulfonamide (sulfanilamide) and the corresponding aryl isocyanate (4-fluorophenyl isocyanate or 4-chlorophenyl isocyanate).
-
Reaction Setup: An equimolar amount of 4-aminobenzenesulfonamide is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Addition of Isocyanate: The aryl isocyanate is added dropwise to the solution of 4-aminobenzenesulfonamide at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water or an ice bath to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 1-aryl-3-(4-sulfamoylphenyl)urea derivative.
Biological Activity and Structure-Activity Relationship (SAR)
Diaryl urea compounds are known to inhibit a variety of protein kinases by acting as Type II inhibitors. These inhibitors bind to the "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif in the activation loop is flipped. This allosteric inhibition mode often confers greater selectivity compared to ATP-competitive Type I inhibitors. Key targets for this class of compounds include Raf kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (MAPK).[1]
Predicted Kinase Inhibitory Activity
While specific IC₅₀ values for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its chlorinated analog are not available, we can infer their potential activity based on established SAR principles for diaryl urea kinase inhibitors.
-
Urea Moiety: The central urea linkage is critical for activity, forming key hydrogen bonds with the kinase backbone.
-
Sulfamoylphenyl Group: The sulfonamide group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and solubility.
-
Halogen Substitution: The nature of the halogen on the phenyl ring is expected to modulate the compound's potency, selectivity, and pharmacokinetic properties.
-
Fluorine: The high electronegativity and small size of fluorine can lead to favorable interactions with the protein, such as forming hydrogen bonds or other polar contacts. Fluorine substitution can also improve metabolic stability by blocking potential sites of metabolism.
-
Chlorine: Being larger and more lipophilic than fluorine, chlorine can enhance binding through hydrophobic interactions within the kinase pocket. This increased lipophilicity may also affect cell permeability and overall pharmacokinetic behavior.
-
Based on general SAR trends, both compounds are predicted to exhibit inhibitory activity against kinases like p38 MAPK, B-Raf, and VEGFR2. The subtle differences in their halogen substitution could lead to variations in their potency and selectivity profiles.
Signaling Pathway Context: p38 MAPK
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention. Diaryl ureas are a well-established class of p38 MAPK inhibitors.[1][2][3][4][5]
Head-to-Head Performance Summary
The following table summarizes the predicted head-to-head comparison of the two compounds based on the analysis of related structures.
| Feature | 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | 1-(4-chlorophenyl)-3-(4-sulfamoylphenyl)urea | Rationale |
| Predicted Potency | Potentially high | Potentially high | Both halogens can contribute favorably to binding affinity. The specific potency will depend on the precise interactions within the target kinase's binding pocket. |
| Predicted Selectivity | May exhibit a distinct selectivity profile | May exhibit a distinct selectivity profile | The different electronic and steric properties of fluorine and chlorine can influence interactions with off-target kinases. |
| Metabolic Stability | Likely to be higher | May be lower | The C-F bond is stronger than the C-Cl bond, making the fluorinated compound potentially more resistant to metabolic degradation. |
| Cell Permeability | Good | Potentially higher | The increased lipophilicity of the chlorinated analog might lead to enhanced passive diffusion across cell membranes. |
| Overall Assessment | A promising candidate with potentially favorable metabolic stability. | A potent candidate with potentially enhanced cell permeability. | Both compounds represent viable starting points for further optimization in a drug discovery program. |
Conclusion
Both 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its chlorinated analog are promising molecules within the diaryl urea class of kinase inhibitors. While direct experimental data is lacking for a definitive comparison, analysis of structure-activity relationships suggests that both compounds are likely to be active against key cancer and inflammation-related kinases. The choice between a fluorine or chlorine substituent would likely depend on the specific goals of a drug development program, with the fluorinated analog potentially offering better metabolic stability and the chlorinated analog potentially providing higher cell permeability. Empirical testing of both compounds in relevant biochemical and cellular assays is necessary to validate these predictions and determine their true therapeutic potential.
References
- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Independent Validation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: A Comparative Guide to Carbonic Anhydrase IX and XII Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the published findings on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. The compound, also known as 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, has demonstrated significant potential in preclinical studies. This document objectively compares its performance with alternative carbonic anhydrase inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Executive Summary
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a ureido-substituted benzenesulfonamide that exhibits low nanomolar inhibition of the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII.[1][2] These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[3][4] The potent and selective inhibition of these isoforms makes this compound and its analogs promising candidates for anticancer therapies. This guide presents a comparative analysis of its inhibitory activity against key carbonic anhydrase isoforms alongside other notable inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and selected alternative carbonic anhydrase inhibitors. The data is presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) where available. Lower values indicate higher potency.
| Compound | Target | Ki (nM) | IC50 (µg/mL) | Reference(s) |
| 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | CA IX | 1.0 | - | [2] |
| CA XII | 4.5 | - | [2] | |
| SLC-0111 | CA IX | 45.1 | 0.048 | [5][6] |
| CA XII | 4.5 | 0.096 | [5][6] | |
| Acetazolamide (AAZ) | CA I | - | - | [7] |
| CA II | - | 0.153 | [6] | |
| CA IX | - | 0.105 | [6] | |
| CA XII | - | 0.029 | [6] | |
| Dorzolamide | CA II | - | - | [8] |
| CA IX | - | - | ||
| Brinzolamide | CA II | 0.13 | 3.19 (nM) | [9] |
| CA IX | - | - | ||
| FC-531 | CA I | 9.7 | - | [5] |
| CA II | 1150 | - | [5] | |
| CA IX | 6.2 | - | [5] | |
| CA XII | 2.3 | - | [5] |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. The primary method cited in the literature for obtaining the inhibition constants (Ki) is the stopped-flow CO2 hydration assay .
Stopped-Flow CO2 Hydration Assay Protocol
This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., 4-nitrophenol)
-
The inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the carbonic anhydrase isoform in the buffer. Prepare a series of dilutions of the inhibitor compound.
-
Instrument Setup: Set up the stopped-flow instrument to rapidly mix two solutions and monitor the change in absorbance of the pH indicator over time. The wavelength for monitoring will depend on the pH indicator used.
-
Reaction Initiation: In one syringe of the stopped-flow apparatus, load the enzyme solution (with or without the inhibitor). In the second syringe, load the CO2-saturated water.
-
Data Acquisition: Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a decrease in pH, which is detected as a change in the absorbance of the pH indicator. Record the initial rate of the reaction.
-
Inhibition Measurement: Repeat the experiment with different concentrations of the inhibitor to determine its effect on the enzyme's catalytic rate.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the IC50 value. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for CO2.
Mandatory Visualization
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: CAIX signaling in cancer.
Experimental Workflow for Inhibitor Evaluation
Caption: Inhibitor evaluation workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Brinzolamide | CAS:138890-62-7 | CA II inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Comparative Analysis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its Analogs in Preclinical Cancer Research
A detailed guide for researchers and drug development professionals on the experimental performance and reproducibility of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and key alternatives, Sorafenib and Regorafenib, in the context of cancer therapy. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols crucial for reproducible research.
Introduction
1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a diaryl urea compound that has garnered interest within the scientific community for its potential as a therapeutic agent. Like other urea-based derivatives, it is investigated for its role as a kinase inhibitor, a class of drugs that can block the action of key proteins involved in cell signaling and growth. This guide provides a comparative analysis of this compound with two clinically approved multi-kinase inhibitors, Sorafenib and Regorafenib, which share a similar structural scaffold. The objective is to offer a resource for researchers to assess the reproducibility of experiments involving these compounds by providing a baseline of their reported activities and the methodologies used to determine them.
Comparative Efficacy and In Vitro Performance
The efficacy of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting biological processes, such as cell proliferation. While specific IC50 data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not extensively available in publicly accessible literature, the well-documented activities of Sorafenib and Regorafenib provide a benchmark for comparison.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | PLC/PRF/5 (Hepatocellular Carcinoma) | 4.5 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 5.5 | [1] | |
| MDA-MB-231 (Breast Cancer) | Data varies by study | [2] | |
| Regorafenib | GIST 882 (Gastrointestinal Stromal Tumor) | Data varies by study | [3] |
| TT (Thyroid Carcinoma) | Data varies by study | [3] | |
| MDA-MB-231 (Breast Cancer) | Data varies by study | [3] | |
| HepG2 (Hepatocellular Carcinoma) | Data varies by study | [3] | |
| 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | Not available | Not available |
Note: The IC50 values for Sorafenib and Regorafenib can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. This highlights the importance of standardized protocols for ensuring reproducibility.
Key Signaling Pathways and Mechanisms of Action
Diaryl urea compounds, including 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs, primarily exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways. The primary targets for Sorafenib and Regorafenib are the RAF-MEK-ERK (MAPK) pathway and receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The PI3K/Akt/mTOR pathway is another critical signaling cascade often inhibited by this class of compounds.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Sorafenib is a potent inhibitor of RAF-1 and B-RAF kinases.[2][4] The inhibition of these kinases blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
References
Safety Operating Guide
Navigating the Disposal of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea now have a comprehensive guide for its proper disposal. This procedural document outlines the essential safety and logistical information, ensuring that this research-grade compound is managed in a manner that prioritizes laboratory safety and environmental responsibility.
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, a thorough assessment based on its chemical structure—incorporating a fluorophenyl group, a sulfamoyl group, and a urea backbone—is critical for determining the appropriate disposal protocol. The following guidelines are based on general principles for handling laboratory chemicals with similar functional groups and should be implemented in conjunction with institutional and local regulations.
Hazard Assessment and Waste Categorization
Key considerations for categorization:
-
Halogenated Organic Compound: The presence of fluorine categorizes this compound as a halogenated organic waste.
-
Solid Waste: In its pure form, it is a solid.
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be treated as contaminated waste.
Quantitative Data Summary
For clarity and easy reference, the known physical and chemical properties of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂FN₃O₃S |
| Molecular Weight | 309.32 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% for research-grade products |
Table 1: Physicochemical Properties of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.[1]
Detailed Disposal Protocol
The following step-by-step procedure should be followed for the safe disposal of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, when handling the compound.
2. Waste Segregation:
-
Solid Waste: Collect pure or substantially pure 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Contaminated Labware: Dispose of all contaminated disposable materials (e.g., weighing boats, pipette tips, gloves) in the same halogenated organic solid waste container.
-
Contaminated Solvents: If the compound is dissolved in a solvent for experimental purposes, the resulting solution should be disposed of in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste to avoid unnecessary disposal costs and complexities.
3. Container Management:
-
Use only compatible, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure containers are kept closed except when adding waste.
-
Do not overfill containers; leave adequate headspace to prevent spills.
4. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea" and any solvents present.
5. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area is secure and away from general laboratory traffic.
6. Disposal Request:
-
Once the waste container is full or ready for pickup, follow your institution's procedures to request disposal by the EHS department or a licensed hazardous waste contractor.
Experimental Workflow for Disposal
The logical flow for the proper disposal of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is illustrated in the diagram below.
Disposal workflow for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, thereby protecting personnel and the environment. It is imperative that all laboratory staff are trained on these procedures and that they consult their institution's EHS department for any specific local requirements.
References
Essential Safety and Handling Protocols for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, a solid compound intended for laboratory use.[1] Adherence to these procedural guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea in its solid, powdered form, a comprehensive PPE strategy is required to create a barrier between the researcher and the chemical.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically impervious gloves should be worn. Given the powdered nature of the compound, powder-free gloves are recommended to prevent contamination.[3] For enhanced protection, consider wearing double gloves.[3] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[3] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are mandatory to protect against splashes.[3] A face shield should be used in conjunction with goggles to offer a full range of protection for the face and eyes.[3][4] |
| Body Protection | Laboratory coat or gown | A long-sleeved laboratory coat or gown is necessary to protect the skin.[5] |
| Respiratory Protection | N95 or higher-rated respirator | When handling the powder outside of a certified fume hood or biological safety cabinet, respiratory protection is required to prevent inhalation of airborne particles.[3][5] A fit-tested N95 or N100 particle mask is recommended.[3] |
| Foot Protection | Closed-toe shoes | Non-slip, closed-toe shoes or boots should be worn to protect against spills and slips.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is critical to mitigate exposure risks.
Step 1: Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.
-
Engineering Controls: Whenever possible, handle the compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step 2: Weighing and Aliquoting
-
Controlled Environment: Perform all weighing and aliquoting of the powdered compound within a fume hood or other ventilated enclosure to control dust.
-
Avoid Dust Generation: Use techniques that minimize the generation of dust, such as gentle scooping rather than pouring from a height.
-
Clean-Up: Immediately clean any spills using a wet wipe or a HEPA-filtered vacuum. Dry sweeping should be avoided as it can disperse the powder into the air.
Step 3: Post-Handling
-
Decontamination: Thoroughly clean all surfaces, equipment, and glassware that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: The waste container should be sealed and stored in a designated satellite accumulation area.
-
Disposal Vendor: Dispose of the chemical waste through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
